Hdac-IN-44
Description
Properties
Molecular Formula |
C26H27BrN4O4 |
|---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
6-[(2S,8S)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]-N-hydroxyhexanamide |
InChI |
InChI=1S/C26H27BrN4O4/c27-17-11-9-16(10-12-17)25-24-19(18-6-3-4-7-20(18)28-24)14-21-26(34)30(15-23(33)31(21)25)13-5-1-2-8-22(32)29-35/h3-4,6-7,9-12,21,25,28,35H,1-2,5,8,13-15H2,(H,29,32)/t21-,25-/m0/s1 |
InChI Key |
SKKVUVSMTPERBW-OFVILXPXSA-N |
Isomeric SMILES |
C1[C@H]2C(=O)N(CC(=O)N2[C@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCC(=O)NO |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCC(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Core Mechanism of Hdac-IN-44: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Note: As of the latest literature search, "Hdac-IN-44" does not correspond to a publicly documented Histone Deacetylase (HDAC) inhibitor. This guide, therefore, details the established core mechanism of action for HDAC inhibitors, providing a robust scientific framework to understand the potential activity of a novel agent like this compound within this therapeutic class.
Introduction: The Epigenetic Role of HDACs and Their Inhibition
Histone deacetylases (HDACs) are a family of enzymes central to the epigenetic regulation of gene expression.[1] They catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[2][3][4] This deacetylation of histones typically leads to a more condensed chromatin structure, which restricts the access of transcriptional machinery to DNA, thereby repressing gene expression.[1][2]
HDACs are grouped into four main classes:
-
Class I: HDAC1, 2, 3, 8
-
Class IIa: HDAC4, 5, 7, 9
-
Class IIb: HDAC6, 10
-
Class IV: HDAC11
HDAC inhibitors are therapeutic agents that block the enzymatic function of HDACs.[1] The primary mode of action for most of these inhibitors involves chelating the zinc ion (Zn²⁺) located in the catalytic active site of the enzyme, a critical component for its deacetylase activity.[2][5][6] By blocking this function, HDAC inhibitors cause an accumulation of acetylated proteins, a state known as hyperacetylation, which in turn alters cellular function.[1]
Core Mechanism of Action: A Two-Pronged Approach
The therapeutic effects of HDAC inhibitors stem from two principal consequences of their enzymatic blockade:
-
Histone Hyperacetylation and Transcriptional Activation: The most well-characterized effect of HDAC inhibition is the hyperacetylation of histone tails.[1][3] This neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting relaxed, or "open," chromatin conformation allows for the binding of transcription factors and the expression of previously silenced genes, including critical tumor suppressor genes.[2][7]
-
Non-Histone Protein Acetylation and Functional Modulation: A growing body of evidence highlights the importance of non-histone protein acetylation. HDACs target a wide array of cellular proteins, including transcription factors (e.g., p53), signaling molecules, and structural proteins.[2][3][4] Inhibition of HDACs leads to the hyperacetylation of these proteins, which can profoundly alter their stability, enzymatic activity, protein-protein interactions, and subcellular localization.[1][2]
Quantitative Data on HDAC Inhibitor Activity
To provide a quantitative perspective on the potency of HDAC inhibitors, the following table summarizes representative data for the pan-HDAC inhibitor AR-42, which has been studied in preclinical models. This data illustrates the typical parameters measured to characterize a novel inhibitor.
| Parameter | Value | Cell Line/System | Assay Type |
| Effect on CD44 mRNA Levels | Dose-dependent decrease | MM.1S Myeloma Cells | qRT-PCR[8] |
| Effect on miR-9-5p Expression | Dose-dependent increase | MM.1S Myeloma Cells | qRT-PCR[8] |
Data for a specific IC50 value of AR-42 was not available in the reviewed literature but is a critical parameter for inhibitor characterization.
Key Signaling Pathways Modulated by HDAC Inhibition
HDAC inhibitors exert their influence over a network of cellular signaling pathways that govern cell fate. The inhibition of HDACs disrupts the normal balance of protein acetylation, leading to significant downstream consequences for cellular survival and proliferation.
Caption: Overview of the signaling cascade initiated by HDAC inhibition.
A critical target in this pathway is the tumor suppressor p53. HDAC inhibition leads to p53 hyperacetylation, which enhances its stability and transcriptional activity, thereby promoting the expression of genes involved in cell cycle arrest and apoptosis.[2]
Experimental Protocols for Characterizing this compound
In Vitro HDAC Enzymatic Assay Workflow
This protocol is fundamental for determining the direct inhibitory potency (e.g., IC50) of a compound against specific HDAC isoforms.
Caption: Standard workflow for an in vitro HDAC enzymatic assay.
Methodology: The assay involves incubating a specific recombinant HDAC enzyme with varying concentrations of the inhibitor. A fluorogenic substrate is then added, which upon deacetylation by the active enzyme, can be cleaved by a developer solution to produce a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is proportional to its potency.
Cellular Histone Acetylation Assay by Western Blot
This protocol assesses the ability of an inhibitor to induce histone hyperacetylation within a cellular context.
Methodology:
-
Cell Treatment: Culture relevant cancer cell lines and treat with a dose range of this compound for a defined period (e.g., 12-24 hours).
-
Protein Extraction: Harvest cells and perform histone extraction or whole-cell lysis.
-
Quantification: Determine protein concentration for equal loading.
-
SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histone levels as a loading control.
-
Detection: Use a corresponding secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal with an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity to determine the fold-change in histone acetylation relative to the vehicle control.
Logical Framework: From HDAC Inhibition to Cellular Demise
The anti-cancer activity of HDAC inhibitors is the culmination of the molecular changes they induce. The logical progression from enzyme inhibition to the desired therapeutic outcomes of cell cycle arrest and apoptosis is a key aspect of their mechanism.
Caption: Logical progression from HDAC inhibition to anti-cancer outcomes.
For example, the upregulation of the cyclin-dependent kinase inhibitor p21 is a common consequence of HDAC inhibition and is a direct mediator of cell cycle arrest.[2] Similarly, the induction of pro-apoptotic proteins from the Bcl-2 family, such as Bim, is a critical step in triggering programmed cell death.[2]
Conclusion
While this compound remains to be characterized in the public domain, the established principles of HDAC inhibition provide a clear and detailed roadmap for its potential mechanism of action. A thorough investigation of any novel HDAC inhibitor would involve confirming its ability to inhibit HDAC enzymes, induce histone and non-histone protein hyperacetylation, and consequently trigger downstream effects such as cell cycle arrest and apoptosis through the modulation of key signaling pathways. The experimental frameworks provided herein represent the standard approach for elucidating these mechanistic details and validating the therapeutic potential of new chemical entities in this class.
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 7. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC inhibitor AR-42 decreases CD44 expression and sensitizes myeloma cells to lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hdac-IN-44 (OSU-HDAC-44) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-44, more commonly known in scientific literature as OSU-HDAC-44, is a potent pan-histone deacetylase (HDAC) inhibitor. It has garnered significant interest in oncological research, particularly for its anti-tumor activities in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of OSU-HDAC-44, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visual representation of the key signaling pathways it modulates. It is important to note that OSU-HDAC-44 is also referred to in some studies as OSU-HDAC42 or AR-42.
Core Mechanism of Action
OSU-HDAC-44 functions as a pan-HDAC inhibitor, targeting multiple classes of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.
By inhibiting HDACs, OSU-HDAC-44 promotes histone hyperacetylation. This results in a more relaxed chromatin state, facilitating the transcription of various genes, including tumor suppressor genes. This re-activation of silenced genes is a primary mechanism behind the anti-cancer effects of OSU-HDAC-44. Research has shown that OSU-HDAC-44 suppresses the activities of class I (HDAC1 and HDAC8), class II (HDAC4 and HDAC6), and class IV (HDAC11) HDACs by over 90% at a concentration of 1 µM[1]. The IC50 value for AR-42, another designation for this compound, as a pan-HDAC inhibitor is in the range of 16-30 nM[2].
Key Research Applications in Non-Small Cell Lung Cancer (NSCLC)
OSU-HDAC-44 has demonstrated significant anti-tumor effects in NSCLC cell lines and in vivo models. Its therapeutic potential stems from its ability to induce cell cycle arrest, apoptosis, and inhibit cell migration and invasion.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of OSU-HDAC-44 in NSCLC research.
Table 1: In Vitro Efficacy of OSU-HDAC-44 in NSCLC Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| A549 | Cell Viability (in combination with Cisplatin) | 0.2 µM | Synergistic suppression of cell proliferation | [3] |
| CL1-1 | Cell Viability (in combination with Cisplatin) | 0.3 µM | Synergistic suppression of cell proliferation | [3] |
| A549 & H1299 | Cell Cycle Analysis | 2.5 µM | Increased G2/M and sub-G1 cell populations | [4] |
| A549 & H1299 | Apoptosis | 2.5 µM | Induction of intrinsic apoptosis | [4] |
Table 2: In Vivo Efficacy of OSU-HDAC-44 in A549 Xenograft Model
| Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| 7.5 mg/kg | Intraperitoneal | 3 days/week for 3 weeks | 62% | [4] |
| 15 mg/kg | Intraperitoneal | 3 days/week for 3 weeks | 78% | [4] |
| 30 mg/kg | Intraperitoneal | 3 days/week for 3 weeks | 90% | [4] |
Signaling Pathways Modulated by OSU-HDAC-44
OSU-HDAC-44 exerts its anti-tumor effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and cytoskeletal dynamics.
srGAP1/RhoA/F-actin Signaling Pathway
OSU-HDAC-44 has been shown to upregulate the expression of SLIT-ROBO Rho GTPase activating protein 1 (srGAP1)[5]. srGAP1, in turn, inactivates the small GTPase RhoA. The inactivation of RhoA leads to the dysregulation of the F-actin cytoskeleton, which is crucial for cell motility, invasion, and cytokinesis[5]. This disruption of F-actin dynamics contributes to the anti-metastatic and anti-proliferative effects of OSU-HDAC-44.
References
- 1. HDAC Inhibitor XXIV, OSU-HDAC-44 [merckmillipore.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Histone Deacetylase Inhibitor Exhibits Antitumor Activity via Apoptosis Induction, F-Actin Disruption and Gene Acetylation in Lung Cancer | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of AR-42 (OSU-HDAC-44): A Pan-HDAC Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the potent pan-histone deacetylase (HDAC) inhibitor, AR-42, also known as OSU-HDAC-44. Initially identified as a promising anti-cancer agent, AR-42 has demonstrated significant activity in both solid and hematological malignancies. This document details the scientific journey from its rational design and discovery to its chemical synthesis. It includes a summary of its biological activity, quantitative data on its inhibitory effects, and a discussion of its mechanism of action, supported by signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.
Discovery and Development
AR-42 ((S)-N-hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide), also known as OSU-HDAC-42, was developed as a novel histone deacetylase (HDAC) inhibitor. It is a derivative of hydroxamate-tethered phenylbutyrate and has shown greater potency and activity in preclinical studies compared to the first-generation HDAC inhibitor, vorinostat (SAHA)[1][2]. The development of AR-42 was part of a broader effort to create more effective HDAC inhibitors with improved pharmacological properties for the treatment of various cancers[1].
The compound has been investigated in clinical trials for advanced solid tumors, including neurofibromatosis type 2 (NF2)-associated tumors, as well as hematologic malignancies like multiple myeloma and T- and B-cell lymphomas[3][4]. The U.S. Food and Drug Administration (FDA) has granted AR-42 orphan drug designation for the treatment of meningioma and schwannoma of the central nervous system[1].
Quantitative Data: Biological Activity
AR-42 is a potent, orally bioavailable pan-HDAC inhibitor[5]. Its inhibitory activity against HDACs and its cytotoxic effects on various cancer cell lines have been quantified in numerous studies.
| Parameter | Value | Cell Line/Assay | Reference |
| HDAC IC50 | 16 nM | Pan-HDAC activity | [5] |
| HDAC IC50 | 30 nM | Pan-HDAC activity | [2] |
| IC50 | 0.65 µM | P815 (Mastocytoma) | [5] |
| IC50 | 0.30 µM | C2 (Myeloid Leukemia) | [5] |
| IC50 | 0.23 µM | BR (Burkitt's Lymphoma) | [5] |
| IC50 | 0.44 µM | Eca109 (Esophageal Squamous Carcinoma) | [2] |
| IC50 | 0.28 µM | TE-1 (Esophageal Squamous Carcinoma) | [2] |
Mechanism of Action
AR-42 exerts its anti-tumor effects through the inhibition of histone deacetylases, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modification results in the altered expression of genes involved in key cellular processes.
The primary mechanism involves the chelation of the zinc ion in the active site of HDAC enzymes by the hydroxamic acid moiety of AR-42. This binding prevents the deacetylation of lysine residues on histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.
Key downstream effects of AR-42-mediated HDAC inhibition include:
-
Induction of p21: Increased acetylation of histones in the promoter region of the CDKN1A gene leads to the upregulation of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest[5].
-
Induction of Apoptosis: AR-42 promotes apoptosis through the activation of caspases-3 and -7[5].
-
Modulation of Survival Pathways: It has been shown to affect the PI3K/Akt signaling pathway[1].
-
Hyperacetylation of α-tubulin: Inhibition of HDAC6 by AR-42 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and intracellular transport[5].
Signaling Pathway Diagram
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medkoo.com [medkoo.com]
- 3. A Phase 1 trial of the histone deacetylase inhibitor AR-42 in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
Hdac-IN-44: A Technical Deep Dive into its Biological Activity and Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Hdac-IN-44, also known as OSU-HDAC-44, has emerged as a potent pan-histone deacetylase (HDAC) inhibitor with significant antitumor activities. This technical guide synthesizes the available data on its biological functions, providing a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.
Core Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inhibiting the activity of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and reactivating the transcription of tumor suppressor genes.[1] Beyond this epigenetic regulation, this compound also influences the acetylation status and function of various non-histone proteins involved in critical cellular processes.[2]
The downstream consequences of this compound activity include the induction of apoptosis (programmed cell death), disruption of the F-actin cytoskeleton, and defects in cytokinesis, ultimately leading to the suppression of cancer cell proliferation and tumor growth.[1]
Quantitative Biological Activity
The potency of this compound has been quantified across various cancer cell lines, demonstrating its broad-spectrum efficacy. Key quantitative data are summarized below.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer (NSCLC) | Cell Viability | ~0.5 | [1] |
| H1299 | Non-small cell lung cancer (NSCLC) | Cell Viability | ~0.7 | [1] |
| PC-9 | Non-small cell lung cancer (NSCLC) | Cell Viability | ~0.4 | [1] |
Signaling Pathways and Cellular Effects
The antitumor activity of this compound is mediated through the modulation of several key signaling pathways and cellular events.
Apoptosis Induction Pathway
This compound induces intrinsic apoptosis through the re-expression of pro-apoptotic genes like NR4A1 and FOXO4, leading to caspase activation.[1]
Caption: this compound induced apoptosis signaling pathway.
Cytokinesis Defect Pathway
The inhibitor also triggers defects in cytokinesis by promoting the post-translational downregulation of key mitotic regulators, Aurora B and survivin.[1]
References
Hdac-IN-44: A Potent Dual Inhibitor of Histone Deacetylases and Phosphodiesterase 5
For Immediate Release
A comprehensive technical analysis of Hdac-IN-44, a novel compound developed from a tadalafil scaffold, reveals its potent inhibitory activity against histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5). This dual-target inhibitor demonstrates significant potential in anticancer research, exhibiting low nanomolar efficacy against a pan-HDAC target and notable activity across a range of cancer cell lines. This whitepaper provides an in-depth look at the target selectivity profile, experimental methodologies, and the underlying signaling pathways associated with this compound.
Core Target Selectivity Profile
This compound, identified as compound 26 in the primary literature, has been characterized as a potent HDAC inhibitor. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) against a panel of HDAC isoforms, revealing a broad-spectrum inhibitory profile. The compound also retains significant inhibitory activity against its parent scaffold's target, PDE5.
| Target | IC50 (nM) | Assay Type | Source |
| Pan-HDAC | 14 | Biochemical Assay | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |
| HDAC1 | 2500 | Biochemical Assay | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |
| HDAC6 | 110 | Biochemical Assay | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |
| HDAC8 | 120 | Biochemical Assay | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |
| PDE5 | 46 | Biochemical Assay | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |
Cellular Activity Profile
In cellular assays, this compound demonstrates potent anti-proliferative effects across a diverse panel of human cancer cell lines. The IC50 values indicate a strong therapeutic potential in both hematological and solid tumors.
| Cell Line | Cancer Type | IC50 (µM) | Source |
| Molt 4 | Acute Lymphoblastic Leukemia | 11 | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |
| Sup-T1 | T-cell Lymphoblastic Lymphoma | 9.1 | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |
| K562 | Chronic Myelogenous Leukemia | 16.3 | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |
| AGS | Gastric Adenocarcinoma | 7.1 | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |
| PC-3 | Prostate Cancer | 13.4 | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |
| LNCaP | Prostate Cancer | 32.7 | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |
| T47D | Breast Cancer | 9.2 | Ahmed K ElHady et al. Bioorg Chem. 2020 May;98:103742 |
Experimental Protocols
Biochemical HDAC Inhibition Assay
The inhibitory activity of this compound against HDAC isoforms was determined using a fluorogenic assay. The general protocol is as follows:
-
Enzyme and Substrate Preparation : Recombinant human HDAC enzymes (HDAC1, HDAC6, and HDAC8) were used. A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, was prepared in an assay buffer.
-
Inhibitor Preparation : this compound was dissolved in DMSO to create a stock solution, which was then serially diluted to various concentrations.
-
Assay Reaction : The HDAC enzyme was pre-incubated with the serially diluted this compound for a specified period at room temperature in a 96-well plate.
-
Substrate Addition : The fluorogenic substrate was added to each well to initiate the enzymatic reaction.
-
Signal Development : The reaction was allowed to proceed for a set time, after which a developer solution (containing a protease like trypsin) was added. The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Fluorescence Measurement : The fluorescence intensity was measured using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically ~360 nm and ~460 nm, respectively).
-
Data Analysis : The fluorescence readings were corrected for background and normalized to the control (enzyme activity without inhibitor). The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Cell Seeding : Human cancer cell lines were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : Cells were treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO) for 24 hours.
-
MTT Addition : After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The culture medium was removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) was added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the solubilized formazan was measured at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation : The absorbance values were used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 values were then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
HDAC Inhibition Signaling Pathway
Caption: Mechanism of this compound action in the cell nucleus.
Experimental Workflow for HDAC Inhibition Assay
Caption: Workflow for determining HDAC inhibitory activity.
OSU-HDAC-44: A Pan-HDAC Inhibitor Modulating Gene Transcription in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
OSU-HDAC-44 is a cell-permeable, phenylbutyrate-based hydroxamate that functions as a potent pan-histone deacetylase (HDAC) inhibitor. By suppressing the activity of multiple HDAC isoforms, OSU-HDAC-44 alters the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of OSU-HDAC-44, with a focus on its mechanism of action in regulating gene transcription, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on cancer cells.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, promoting cell survival and proliferation.
OSU-HDAC-44 (also known as Hdac-IN-44) has emerged as a promising anti-cancer agent due to its broad-spectrum inhibition of HDACs. This guide will delve into the molecular mechanisms by which OSU-HDAC-44 exerts its anti-tumor effects, with a particular focus on its impact on gene transcription.
Mechanism of Action: Regulation of Gene Transcription
OSU-HDAC-44 functions as a pan-HDAC inhibitor, effectively suppressing the activity of class I, II, and IV HDACs. At a concentration of 1 µM, it has been shown to inhibit the activity of HDAC1, HDAC4, HDAC6, and HDAC8 by over 90%[1]. This broad-spectrum inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced genes.
Reactivation of Tumor Suppressor Genes
A key mechanism of OSU-HDAC-44's anti-cancer activity is the re-expression of critical tumor suppressor genes. Chromatin immunoprecipitation (ChIP-on-chip) analysis in non-small cell lung cancer (NSCLC) cells has identified several genes that are transcriptionally activated following treatment with OSU-HDAC-44. Among these are NR4A1 (Nur77) and FOXO4, both of which are known to play crucial roles in inducing apoptosis[2]. The upregulation of these genes is a direct consequence of increased histone acetylation at their promoter regions, facilitating the binding of transcriptional machinery.
Signaling Pathways Modulated by OSU-HDAC-44
The transcriptional changes induced by OSU-HDAC-44 trigger downstream signaling pathways that culminate in apoptosis and cell cycle arrest.
The re-expression of NR4A1 and FOXO4 by OSU-HDAC-44 directly engages the intrinsic, or mitochondrial, pathway of apoptosis[2]. NR4A1 can translocate to the mitochondria and induce the release of cytochrome c, while FOXO4 can upregulate the expression of pro-apoptotic proteins. This cascade of events leads to the activation of caspases and the execution of programmed cell death.
Figure 1: OSU-HDAC-44 induced apoptosis pathway.
In addition to inducing apoptosis, OSU-HDAC-44 has been shown to disrupt cell division by inhibiting cytokinesis. This is achieved through the transcriptional and post-translational downregulation of key mitotic regulators, Aurora B kinase and survivin[2]. The suppression of these proteins leads to defects in the final stages of cell division, resulting in the formation of bi-nucleated cells and subsequent cell death.
Figure 2: OSU-HDAC-44 mediated inhibition of cytokinesis.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of OSU-HDAC-44 from published studies.
Table 1: In Vitro HDAC Inhibition
| HDAC Isoform(s) | Concentration | % Inhibition | Reference |
| Class I (HDAC1, 8) | 1 µM | >90% | [1] |
| Class II (HDAC4, 6) | 1 µM | >90% | [1] |
| Class IV (HDAC11) | 1 µM | >90% | [1] |
Table 2: In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | ~1.5 | [3] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | ~2.0 | [3] |
| CL1-1 | Non-Small Cell Lung Cancer (NSCLC) | ~0.8 | [3] |
Table 3: In Vivo Tumor Growth Suppression
| Dosage (mg/kg) | Tumor Growth Suppression | Reference |
| 7.5 | 62% | [1] |
| 15 | 78% | [1] |
| 30 | 90% | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of OSU-HDAC-44.
Cell Viability Assay (Trypan Blue Exclusion)
Figure 3: Workflow for Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed non-small cell lung cancer cells (e.g., A549, H1299, CL1-1) in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of OSU-HDAC-44 (e.g., 0.5, 1, 2.5, 5, 10 µM) or a vehicle control (e.g., DMSO) for 48 hours.
-
Cell Harvesting: Following treatment, wash the cells with PBS and detach them using trypsin-EDTA. Resuspend the cells in complete medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Immediately load the stained cell suspension onto a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
-
Data Analysis: Plot the percentage of cell viability against the concentration of OSU-HDAC-44 to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
Figure 4: General Workflow for ChIP Assay.
Protocol:
-
Cross-linking: Treat NSCLC cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific for acetylated histones (e.g., anti-acetyl-H3 or anti-acetyl-H4).
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-histone-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific gene promoters or by microarray (ChIP-on-chip) or next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
OSU-HDAC-44 is a potent pan-HDAC inhibitor that demonstrates significant anti-tumor activity by modulating gene transcription. Its ability to reactivate tumor suppressor genes and induce apoptosis and cell cycle arrest makes it a promising candidate for cancer therapy, particularly in combination with other anti-cancer agents. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of OSU-HDAC-44 and other HDAC inhibitors. Further investigation into the specific HDAC isoform selectivity of OSU-HDAC-44 will provide a more nuanced understanding of its mechanism of action and may aid in the development of more targeted epigenetic therapies.
References
Hdac-IN-44: A Technical Guide to a Novel Pan-HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-44, more commonly known as OSU-HDAC-44, is a potent, cell-permeable, pan-histone deacetylase (HDAC) inhibitor. It belongs to the phenylbutyrate hydroxamate class of compounds and has demonstrated significant antitumor activity in preclinical studies. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental data related to OSU-HDAC-44, intended to support further research and drug development efforts.
Chemical Structure and Properties
OSU-HDAC-44 is chemically identified as 4-(2,2-Dimethyl-4-phenylbutanamido)-N-hydroxybenzamide.
| Property | Value |
| Chemical Formula | C₁₉H₂₂N₂O₃ |
| Molecular Weight | 326.39 g/mol |
| Synonyms | OSU-HDAC-44, HDAC Inhibitor XXIV |
| Appearance | Off-white solid |
| Solubility | Soluble in DMSO (20 mg/mL) |
| Storage | 2-8°C, protect from light |
Synthesis Overview
The synthesis of OSU-HDAC-44 involves a multi-step process. A key final step involves the reaction of a precursor with hydroxylamine hydrochloride in the presence of a base like triethylamine. The resulting crude product is then purified by column chromatography to yield the final compound. While a detailed, scalable synthesis protocol is proprietary, a general laboratory-scale synthesis has been described in the literature.[1]
Mechanism of Action
OSU-HDAC-44 functions as a pan-HDAC inhibitor, effectively suppressing the activity of class I, II, and IV HDACs.[2][3] Its mechanism of action is multifaceted and involves:
-
Histone Hyperacetylation: By inhibiting HDACs, OSU-HDAC-44 leads to an accumulation of acetylated histones. This alters chromatin structure, making it more accessible to transcription factors and leading to the reactivation of tumor suppressor genes.
-
Induction of Apoptosis: The compound induces programmed cell death in cancer cells through the intrinsic pathway. This is mediated by the re-expression of pro-apoptotic genes such as NR4A1 and FOXO4.[4]
-
Cell Cycle Arrest: OSU-HDAC-44 can cause cell cycle arrest, preventing the proliferation of cancer cells.[1]
-
Disruption of the Actin Cytoskeleton: It has been shown to decrease the activity of the small GTPase RhoA by inducing srGAP1. This leads to the dysregulation of F-actin dynamics, which can inhibit cell motility and cytokinesis.[4]
-
Downregulation of Mitotic Regulators: The compound promotes the degradation of key mitotic proteins like Aurora B and survivin, leading to defects in cell division.[4]
The following diagram illustrates the proposed signaling pathway for OSU-HDAC-44's antitumor activity.
Quantitative Data
In Vitro Antitumor Activity
OSU-HDAC-44 has demonstrated potent cytotoxic effects against various non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | IC₅₀ (µM) after 48h |
| H1299 | ~1.0 |
| A549 | ~1.5 |
| CL1-1 | ~0.8 |
| IMR90 (Normal) | >10 |
Data summarized from Tang et al., 2010.[1][5]
In Vivo Antitumor Activity
In a xenograft mouse model using A549 cells, OSU-HDAC-44 significantly suppressed tumor growth.
| Treatment Group | Tumor Volume Reduction (%) |
| 7.5 mg/kg | 62% |
| 15 mg/kg | 78% |
| 30 mg/kg | 90% |
Data summarized from a vendor datasheet, citing Tang et al., 2010.[2]
Experimental Protocols
Cell Viability Assay
The following workflow outlines a typical cell viability experiment to assess the efficacy of OSU-HDAC-44.
Detailed Methodology:
-
Cell Seeding: Cancer cell lines (e.g., A549, H1299) are seeded in 6-well or 96-well plates at an appropriate density and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with a range of concentrations of OSU-HDAC-44 (e.g., 0.5–10 µM) or a vehicle control (DMSO).[5]
-
Incubation: The treated cells are incubated for a specified period, typically 48 hours.[1][5]
-
Viability Assessment:
-
Trypan Blue Exclusion Assay: Cells are harvested, stained with Trypan Blue, and both viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.[1]
-
MTT/MTS Assay: A tetrazolium-based reagent is added to the wells, and after a further incubation period, the absorbance is measured using a plate reader.
-
Western Blot Analysis
Protocol Overview:
-
Cell Lysis: After treatment with OSU-HDAC-44, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated histones, cleaved PARP, GAPDH).
-
Detection: The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
In Vivo Xenograft Model
Protocol Overview:
-
Cell Implantation: A suspension of human cancer cells (e.g., A549) is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. OSU-HDAC-44 is administered, for example, by oral gavage at various dosages (e.g., 7.5, 15, 30 mg/kg) daily or on a specified schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers of apoptosis and proliferation).[6]
Conclusion
OSU-HDAC-44 is a promising pan-HDAC inhibitor with potent in vitro and in vivo antitumor activities. Its multifaceted mechanism of action, targeting epigenetic regulation, apoptosis, and cell division, makes it an attractive candidate for further development as a cancer therapeutic. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Hdac-IN-44: An In-Depth Technical Guide to its Effect on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-44, also known by its developmental codes AR-42 and OSU-HDAC-44, is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. The acetylation status of histones is a key determinant of chromatin structure; hyperacetylation is generally associated with a more relaxed chromatin state, permitting transcriptional activation, while hypoacetylation leads to condensed chromatin and transcriptional repression. By inhibiting HDACs, this compound disrupts this balance, leading to the accumulation of acetylated histones and subsequent alterations in gene expression. This technical guide provides a comprehensive overview of the core effects of this compound on histone acetylation, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a pan-HDAC inhibitor, targeting multiple HDAC enzymes. The core mechanism of HDAC inhibitors involves the chelation of the zinc ion within the active site of the enzyme, which is essential for its catalytic activity. This inhibition leads to a global increase in histone acetylation, altering chromatin structure and reactivating the expression of silenced genes, including tumor suppressor genes.
Quantitative Data
While specific quantitative data on the fold-change of individual histone acetylation marks (e.g., H3K9ac, H3K27ac, H4K16ac) upon treatment with this compound are not extensively available in the public domain, its biological activity has been quantified through half-maximal inhibitory concentrations (IC50) for cell growth in various cancer cell lines. This data provides an indirect measure of its efficacy in inducing cellular changes, which are, in part, mediated by histone acetylation.
| Cell Line | Cancer Type | IC50 (µM) |
| P815 | Mast Cell Leukemia | 0.65 |
| C2 | Mast Cell Leukemia | 0.30 |
| BR | Mast Cell Leukemia | 0.23 |
Note: The above data represents the effect of this compound on cell proliferation and should be interpreted as a downstream consequence of its primary mechanism of HDAC inhibition and subsequent effects on histone acetylation and gene expression.
Experimental Protocols
The primary method for assessing the effect of this compound on histone acetylation is through Western blotting. This technique allows for the detection of specific acetylated histone marks using antibodies.
Western Blot Protocol for Histone Acetylation
This protocol provides a representative workflow for analyzing changes in histone acetylation in response to this compound treatment. Optimization of specific parameters such as antibody concentrations and incubation times is recommended for each experimental setup.
1. Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Histone Extraction:
-
Harvest cells by scraping or trypsinization.
-
Wash cells with ice-cold PBS.
-
Perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Quantify the protein concentration of the histone extracts using a suitable method (e.g., Bradford or BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of histone extracts by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the acetylated histone marks of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone bands to the loading control.
Advanced Methodologies
For a more in-depth and genome-wide analysis of this compound's effects, more advanced techniques can be employed.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq): This powerful technique can identify the specific genomic regions where histone acetylation is altered following treatment with this compound. While a detailed, compound-specific protocol is not available, the general principle involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the histone mark of interest, and then sequencing the associated DNA.
-
Quantitative Mass Spectrometry: This method allows for the unbiased and quantitative analysis of a wide range of histone modifications simultaneously. It can provide precise information on the changes in the abundance of specific acetylated lysine residues on different histones after this compound treatment.
Conclusion
This compound is a potent pan-HDAC inhibitor that effectively increases histone acetylation. While detailed quantitative data on its effects on specific histone marks remain to be fully elucidated in publicly available literature, its biological activity is well-documented through its impact on cancer cell proliferation. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate and characterize the epigenetic effects of this and other HDAC inhibitors. Further studies employing advanced techniques such as ChIP-Seq and quantitative mass spectrometry will be invaluable in providing a more comprehensive understanding of the nuanced effects of this compound on the chromatin landscape.
Hdac-IN-44: An In-Depth Technical Guide to a Novel Epigenetic Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-44, also known as CXD101 and AZD9468, is a potent and selective, orally active inhibitor of class I histone deacetylases (HDACs). By targeting HDAC1, HDAC2, and HDAC3, this compound modulates the epigenetic landscape of cancer cells, leading to the accumulation of acetylated histones, chromatin remodeling, and altered gene expression. This guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, quantitative efficacy, and safety profile. Due to the limited public availability of detailed experimental protocols for this compound, this document also presents illustrative methodologies and signaling pathways from a well-characterized pan-HDAC inhibitor, OSU-HDAC-44, to provide a representative understanding of the preclinical evaluation of novel HDAC inhibitors.
Core Concepts: this compound as a Class I HDAC Inhibitor
This compound is a small molecule inhibitor that selectively targets the zinc-dependent class I HDAC enzymes: HDAC1, HDAC2, and HDAC3. These enzymes play a crucial role in gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. In many cancers, the overexpression or aberrant activity of class I HDACs leads to the silencing of tumor suppressor genes and the promotion of cell survival and proliferation. By inhibiting these enzymes, this compound aims to reverse this pathological gene silencing and restore normal cellular function.
The primary mechanism of action of this compound involves the inhibition of HDAC catalytic activity, resulting in the hyperacetylation of histones. This, in turn, leads to a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. The therapeutic potential of this compound is currently being investigated in various clinical trials for both solid and hematological malignancies.[1][2][3][4][5][6][7][8]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (CXD101/AZD9468), including its in vitro potency and clinical trial outcomes.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Notes |
| HDAC1 | 63 | Potent inhibition of HDAC1. |
| HDAC2 | 570 | Moderate inhibition of HDAC2. |
| HDAC3 | 550 | Moderate inhibition of HDAC3. |
| Class II HDACs | No activity | Demonstrates selectivity for Class I over Class II HDACs. |
Data sourced from commercially available technical data sheets.[2][9]
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Lines | IC50 Range (µM) |
| Colon, Lung, Non-Hodgkin Lymphoma, Myeloma | 0.2 - 15 |
This data indicates a broad range of antiproliferative activity across various cancer cell lines.[9][10]
Table 3: Clinical Trial Data for CXD101 (this compound)
| Trial Phase | Cancer Type | Maximum Tolerated Dose (MTD) | Key Adverse Events (Grade 3-4) | Overall Response Rate (ORR) |
| Phase 1 | Advanced Solid Tumors and Lymphoma | 20 mg twice daily (5 days on, 16 days off) | Thrombocytopenia (11%), Neutropenia (17%), Neutropenic Fever (2%) | 18% (in evaluable patients receiving ≥16 mg twice daily) |
| Phase 2a | Advanced Solid-Organ Cancer and Lymphoma | 20 mg twice daily (5 days on, 16 days off) | Neutropenia (32%), Thrombocytopenia (17%), Anemia (13%), Fatigue (9%) | 17% in lymphoma; no responses in solid-organ cancers. |
| Phase 2 (CAROSELL) | Metastatic Microsatellite-Stable Colorectal Cancer (in combination with Nivolumab) | 20 mg twice daily (5 days on, 16 days off) | Neutropenia (18%), Anemia (7%) | 9% Partial Response, 39% Stable Disease |
Clinical trial data provides insights into the safety and efficacy profile of this compound in human subjects.[4][5][8]
Illustrative Experimental Protocols (Based on OSU-HDAC-44 Studies)
While specific, detailed experimental protocols for this compound are not publicly available, the following sections describe common methodologies used in the preclinical evaluation of HDAC inhibitors, with OSU-HDAC-44 as an example.
In Vitro HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.
General Protocol:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) are incubated with a fluorogenic HDAC substrate in an assay buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of the HDAC inhibitor on cancer cell lines.
General Protocol (using MTT assay as an example):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the HDAC inhibitor or vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
Western Blot Analysis for Histone Acetylation
Objective: To confirm the mechanism of action by detecting changes in histone acetylation levels in cells treated with the HDAC inhibitor.
General Protocol:
-
Cells are treated with the HDAC inhibitor or vehicle control for a specified time.
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the HDAC inhibitor in a living organism.
General Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The HDAC inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for histone acetylation).
Signaling Pathways and Mechanisms of Action
The antitumor activity of HDAC inhibitors is multifaceted, extending beyond simple histone hyperacetylation. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of HDAC inhibitors.
General Mechanism of HDAC Inhibition
Caption: General mechanism of this compound action on histone acetylation.
Illustrative Antitumor Signaling Pathways of OSU-HDAC-44
The following diagram illustrates the known signaling pathways affected by the pan-HDAC inhibitor OSU-HDAC-44 in non-small cell lung cancer (NSCLC) cells, providing a representative example of the complex downstream effects of HDAC inhibition.
Caption: Illustrative signaling pathways of OSU-HDAC-44 in NSCLC.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion
This compound (CXD101/AZD9468) is a promising, selective class I HDAC inhibitor with demonstrated in vitro and in vivo antitumor activity. Clinical trials have established a manageable safety profile and shown encouraging, albeit modest, efficacy in certain hematological malignancies. While detailed preclinical experimental protocols and specific signaling pathway elucidations are not extensively available in the public domain, the data presented in this guide, supplemented with illustrative examples from a related compound, provides a solid foundation for understanding the therapeutic potential and mechanism of action of this compound as an epigenetic modulator. Further research and publication of detailed studies will be crucial for fully delineating its role in cancer therapy.
References
- 1. hdac inhibitor cxd101 - My Cancer Genome [mycancergenome.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Cxd-101 | C24H29N5O | CID 16225380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A phase 1 study to assess the safety, tolerability, and pharmacokinetics of CXD101 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXD101 and nivolumab in patients with metastatic microsatellite-stable colorectal cancer (CAROSELL): a multicentre, open-label, single-arm, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingenox.com [ingenox.com]
- 7. ashpublications.org [ashpublications.org]
- 8. d-nb.info [d-nb.info]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Hdac-IN-44: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro evaluation of Hdac-IN-44, a histone deacetylase (HDAC) inhibitor. The protocols outlined below are designed to guide researchers in assessing the biochemical potency, cellular activity, and mechanism of action of this compound.
Introduction to this compound
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histones and other non-histone proteins. This can result in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells. This compound, also referred to as OSU-HDAC-44, is a pan-HDAC inhibitor that has demonstrated broad antitumor activities in preclinical studies, including in non-small cell lung cancer models.[1] Its mechanism of action involves the induction of apoptosis, disruption of cell division (cytokinesis), and alteration of gene expression through histone acetylation.[1]
Data Presentation: Comparative Inhibitory Activity
While specific IC50 values for this compound against all individual HDAC isoforms were not publicly available at the time of this writing, the following table presents representative IC50 values for the well-characterized pan-HDAC inhibitor Vorinostat (SAHA) to illustrate a typical data presentation format. Researchers should generate similar tables for this compound based on their experimental findings.
| HDAC Isoform | Vorinostat (SAHA) IC50 (nM) | This compound IC50 (nM) |
| Class I | Data to be determined | |
| HDAC1 | 10 | Data to be determined |
| HDAC2 | 20 | Data to be determined |
| HDAC3 | 15 | Data to be determined |
| HDAC8 | 310 | Data to be determined |
| Class IIa | Data to be determined | |
| HDAC4 | >10,000 | Data to be determined |
| HDAC5 | >10,000 | Data to be determined |
| HDAC7 | >10,000 | Data to be determined |
| HDAC9 | >10,000 | Data to be determined |
| Class IIb | Data to be determined | |
| HDAC6 | 30 | Data to be determined |
| HDAC10 | 130 | Data to be determined |
| Class IV | Data to be determined | |
| HDAC11 | 140 | Data to be determined |
Note: Vorinostat (SAHA) IC50 values are approximate and collated from various sources for illustrative purposes.[2]
Experimental Protocols
Biochemical HDAC Enzymatic Activity Assay (Fluorogenic)
This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of isolated recombinant HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with 1 µM Trichostatin A)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Add 25 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 50 µL of diluted recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of developer solution to each well. The developer solution will cleave the deacetylated substrate, releasing a fluorescent signal.
-
Incubate at 37°C for an additional 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This protocol assesses the ability of this compound to induce histone hyperacetylation in a cellular context, confirming target engagement.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blot equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative increase in acetylated histones compared to the total histone and loading controls.
Cell Viability and Cytotoxicity Assay
This protocol measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well clear or opaque microplates (depending on the assay)
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Simplified signaling pathway of HDAC inhibition by this compound.
References
Hdac-IN-44: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-44, also known as OSU-HDAC-44, is a potent, cell-permeable, pan-histone deacetylase (HDAC) inhibitor. It acts by suppressing the activity of class I (HDAC1 and HDAC8), class II (HDAC4 and HDAC6), and class IV (HDAC11) HDACs, leading to the hyperacetylation of histone and non-histone proteins.[1] This epigenetic modulation results in the altered expression of genes that regulate key cellular processes, making this compound a valuable tool for studying the role of HDACs in cell biology and a potential therapeutic agent in oncology.
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments, including the assessment of its effects on cell viability, the cell cycle, apoptosis, and histone acetylation.
Mechanism of Action
This compound is a phenylbutyrate hydroxamate-based compound that inhibits HDAC enzymes.[1] HDACs are responsible for removing acetyl groups from lysine residues on histones and other proteins. By inhibiting HDACs, this compound promotes the accumulation of acetylated proteins, which in turn alters chromatin structure and gene expression.[1] This can lead to the activation of tumor suppressor genes and the repression of oncogenes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[2]
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line(s) | Concentration Range | Observed Effect | Reference |
| Cell Viability | A549, H1299, CL1-1 (NSCLC) | 0.5 - 10 µM | Dose-dependent decrease in cell viability after 48 hours. | [2] |
| IMR90 (Normal Lung Fibroblast) | 0.5 - 10 µM | Less sensitive to the cytotoxic effects compared to cancer cell lines. | [2] | |
| HDAC Inhibition | - | 1 µM | >90% suppression of Class I (HDAC1, HDAC8), Class II (HDAC4, HDAC6), and Class IV (HDAC11) HDACs. | [1] |
| Apoptosis Induction | A549, H1299 | 2.5 µM | Induction of the intrinsic apoptotic pathway. | [2] |
| Cell Cycle Arrest | A549, H1299 | 2.5 µM | Accumulation of cells in the G2/M phase and a sub-G1 fraction, indicative of apoptosis. | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cell lines.
Materials:
-
This compound (OSU-HDAC-44)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 to 20 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[2][3][4][5]
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 2.5 µM) or vehicle control for 24-48 hours.[2]
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol details a method to quantify apoptosis induced by this compound using Annexin V-FITC and PI staining.
Materials:
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 2.5 µM) or vehicle control for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Western Blot for Histone Acetylation
This protocol outlines the procedure to detect changes in histone H3 and H4 acetylation levels following treatment with this compound.[6][7][8]
Materials:
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3, anti-Histone H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for acetylated histones and total histones as loading controls.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound studies.
Caption: Signaling pathways affected by this compound.
References
- 1. HDAC Inhibitor XXIV, OSU-HDAC-44 [merckmillipore.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue [jove.com]
- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 8. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Studies with Hdac-IN-44
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-44 is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones and other non-histone proteins, HDACs are involved in chromatin remodeling and the regulation of various cellular processes, including cell cycle progression, differentiation, and apoptosis.[1][2][3] Inhibition of HDACs has emerged as a promising therapeutic strategy for the treatment of cancer and other diseases.[4][5] this compound has an IC50 of 61.2 nM and has demonstrated strong anti-cancer effects in vitro across various cell lines. While specific in vivo dosage information for this compound is not yet publicly available, this document provides a comprehensive guide for researchers to design and conduct in vivo studies, drawing upon available data for other HDAC inhibitors.
Data Presentation
In vivo Dosages of Various HDAC Inhibitors in Animal Models
The following table summarizes the in vivo dosages of several HDAC inhibitors that have been used in preclinical studies. This information can serve as a starting point for determining an appropriate dose range for this compound. It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal biological dose for this compound in the specific animal model and disease context.
| HDAC Inhibitor | Animal Model | Dose | Route of Administration | Reference |
| Mercaptoacetamide-based HDACIs | Athymic mice | 0.5 - 400 mg/kg | Intraperitoneal (i.p.) | [6] |
| RGFP966 (HDAC3 inhibitor) | Mice | 10 and 25 mg/kg | Not specified | [7] |
| Givinostat | Mice | 10 mg/kg | Intraperitoneal (i.p.) | [8] |
| LAQ824 | Mice | 5 mg/kg | Not specified | [9] |
| Panobinostat | Not specified | 20 mg/dose (human equivalent) | Oral | [8] |
| Belinostat | Not specified | 1000 mg/m² (human equivalent) | Intravenous (i.v.) | [8] |
| Romidepsin | Not specified | 14 mg/m² (human equivalent) | Intravenous (i.v.) | [8] |
Experimental Protocols
General Protocol for In vivo Studies with this compound
This protocol provides a general framework for conducting in vivo studies with this compound. It should be adapted based on the specific research question, animal model, and institutional guidelines.
1. Formulation of this compound for In vivo Administration
The choice of formulation will depend on the desired route of administration and the physicochemical properties of this compound. Several oral formulation methods can be considered:
-
Suspension in Carboxymethyl cellulose (CMC): Suspend this compound in a suitable concentration of CMC in sterile water. For example, a 0.5% CMC solution is commonly used.
-
Solution in PEG400: Dissolve this compound in polyethylene glycol 400 (PEG400).
-
Combination with Tween 80 and CMC: Dissolve this compound in a solution containing 0.25% Tween 80 and 0.5% CMC.
-
Inclusion in food: Mix this compound with powdered food for oral administration.
For parenteral administration, a common formulation involves dissolving the compound in a vehicle such as:
-
DMSO, PEG300, Tween 80, and sterile water.
-
Corn oil.
It is essential to assess the stability and solubility of this compound in the chosen vehicle before in vivo administration.
2. Animal Model Selection
The choice of animal model will depend on the disease being studied. Common models include xenograft models for cancer research, transgenic models for genetic diseases, and induced models for inflammatory or neurodegenerative diseases.
3. Administration Route
Common routes of administration for in vivo studies include:
-
Oral (p.o.): Administration by gavage.
-
Intraperitoneal (i.p.): Injection into the peritoneal cavity.
-
Intravenous (i.v.): Injection into a vein.
-
Subcutaneous (s.c.): Injection under the skin.
The choice of route will depend on the desired pharmacokinetic profile and the formulation.
4. Dosing Regimen
-
Dose-escalation study: To determine the MTD, start with a low dose (e.g., based on in vitro efficacy and data from similar compounds) and gradually increase the dose in different cohorts of animals. Monitor for signs of toxicity.
-
Efficacy study: Once the MTD is established, conduct efficacy studies using a dose or a range of doses below the MTD. The frequency of administration will depend on the half-life of the compound.
5. Monitoring and Endpoints
-
Toxicity Assessment: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and appearance. Perform regular hematological and serum chemistry analysis.
-
Efficacy Assessment: The endpoints for efficacy will be specific to the disease model. For cancer models, this may include tumor volume measurements, survival analysis, and biomarker analysis in tumor tissue. For other diseases, endpoints may include behavioral tests, histological analysis of tissues, or measurement of disease-specific biomarkers.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Collect blood and tissue samples at various time points after administration to determine the concentration of this compound (PK) and its effect on target engagement, such as histone acetylation levels (PD).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of HDAC inhibitors and a typical workflow for in vivo studies.
Caption: Mechanism of action of this compound.
References
- 1. Deacetylation of Histones and Non-histone Proteins in Inflammatory Diseases and Cancer Therapeutic Potential of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deacetylase inhibitors - focus on non-histone targets and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmbreports.org [bmbreports.org]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel isoform-selective inhibitors within class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Hdac-IN-44: Applications in Cancer Cell Lines - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-44, also known as OSU-HDAC-44, is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC).[1] By inhibiting HDAC enzymes, this compound induces hyperacetylation of both histone and non-histone proteins, leading to the regulation of gene expression, induction of cell cycle arrest, and apoptosis.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in cancer research, including its effects on cell viability, apoptosis, and relevant signaling pathways, along with detailed protocols for key experiments.
Data Presentation
Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | p53 Status | IC50 (µM) after 48h | Key Effects |
| A549 | Wild-type | ~1.5 | Induction of mitochondria-mediated apoptosis, cytokinesis inhibition.[1] |
| H1299 | Null | ~1.8 | Induction of mitochondria-mediated apoptosis.[1] |
| CL1-1 | Mutant | ~2.0 | Suppression of cell viability.[1] |
Note: this compound (OSU-HDAC-44) was found to be 3-4 times more effective than suberoylanilide hydroxamic acid (SAHA) in suppressing cell viability in these NSCLC cell lines.[1]
Table 2: Effect of this compound on Apoptosis-Related Proteins in A549 and H1299 Cells
| Protein | Function | Effect of this compound (2.5 µM) | Time Point |
| Bcl-xL | Anti-apoptotic | Decrease | 6-12 hours |
| Bad | Pro-apoptotic | Increase | 6-12 hours |
| Cytochrome c | Pro-apoptotic (released from mitochondria) | Release into cytosol | 24-48 hours |
| Pro-caspase-9 | Initiator caspase | Cleavage (activation) | 24-48 hours |
Data derived from Western blot analysis as described in the source material.[1]
Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. A primary mechanism is the induction of the intrinsic (mitochondrial) apoptotic pathway. Furthermore, it disrupts mitosis and cytokinesis, leading to cell death.
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for the MTT-based cell viability assay.
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 2.5 µM) or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-xL, Bad, cleaved Caspase-9, Acetyl-Histone H3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in culture dishes and treat with this compound for the desired time points.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.
Conclusion
This compound is a promising anti-cancer agent with potent activity against NSCLC cell lines. Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the disruption of cell division. The provided protocols offer a foundation for researchers to investigate the effects of this compound in various cancer models. Further studies are warranted to explore its efficacy in other cancer types and in combination with other therapeutic agents.
References
Application Notes and Protocols: Hdac-IN-44 for Neuroscience Research
Disclaimer: As of November 2025, there is a significant lack of published scientific literature specifically detailing the use of "Hdac-IN-44" in the field of neuroscience. The information presented herein is based on available data for a closely related compound, OSU-HDAC-44 , and the well-established roles of pan-Histone Deacetylase (HDAC) inhibitors in neurological contexts. The experimental protocols provided are hypothetical and intended to serve as a foundational guide for researchers initiating studies with this compound in a neuroscience setting.
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents for a variety of diseases, including cancer and neurological disorders.[1][2] By preventing the removal of acetyl groups from histones and other proteins, HDAC inhibitors can modulate gene expression, leading to cell cycle arrest, apoptosis, and cellular differentiation.[2][3] In the context of neuroscience, HDAC inhibitors have shown potential in models of neurodegenerative diseases by exerting neuroprotective, anti-inflammatory, and neurotrophic effects.[4][5][6]
OSU-HDAC-44 is a novel pan-HDAC inhibitor that has demonstrated potent anti-tumor activity.[7][8] While its effects on the central nervous system have not been explicitly studied, its mechanism as a pan-HDAC inhibitor suggests potential for investigation in neuroscience research, particularly in areas such as neuroblastoma, glioblastoma, and neurodegenerative diseases where HDAC dysregulation is implicated.[9][10][11]
Mechanism of Action
OSU-HDAC-44 functions as a pan-HDAC inhibitor, targeting multiple HDAC enzymes.[7][8] HDACs are broadly classified into four classes, with Class I, II, and IV being zinc-dependent enzymes that are the primary targets of most HDAC inhibitors.[12][13] The fundamental mechanism of HDAC inhibitors involves the chelation of the zinc ion within the enzyme's active site, which blocks its deacetylase activity.[12]
This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin allows for increased access of transcription factors to DNA, thereby promoting the expression of genes that may have been silenced.[2][14] Beyond histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors and signaling molecules.[3] Therefore, HDAC inhibitors can influence a wide range of cellular processes, including cell cycle progression, apoptosis, and differentiation, through both epigenetic and non-epigenetic mechanisms.[2][3] In cancer models, OSU-HDAC-44 has been shown to induce apoptosis and activate gene expression.[7][8]
Potential Neuroscience Applications
Given the known roles of HDACs in the brain, the pan-inhibitory nature of OSU-HDAC-44 suggests several potential avenues for neuroscience research:
-
Neuroblastoma and Glioblastoma: The anti-tumor effects of OSU-HDAC-44 observed in other cancer types could be explored in models of aggressive brain tumors like neuroblastoma and glioblastoma, where HDACs are often dysregulated.[9][10][11]
-
Neurodegenerative Diseases: Pan-HDAC inhibitors have demonstrated neuroprotective effects in models of Huntington's, Parkinson's, and Alzheimer's diseases.[4][6] OSU-HDAC-44 could be investigated for its ability to mitigate neuronal cell death, reduce neuroinflammation, and improve cognitive or motor function in relevant models.
-
Synaptic Plasticity and Memory: HDACs, particularly HDAC2, are known to be negative regulators of learning and memory.[1][6] The potential of OSU-HDAC-44 to enhance synaptic plasticity and memory formation could be a key area of investigation.
Quantitative Data Summary
The following table summarizes the available quantitative data for OSU-HDAC-44 from studies in non-small cell lung cancer (NSCLC) cell lines. No quantitative data for OSU-HDAC-44 in a neuroscience context is currently available.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | H1299 | ~1.5 µM | [15] |
| A549 | ~2.5 µM | [15] | |
| CL1-1 | ~2.0 µM | [15] |
Experimental Protocols
The following are hypothetical protocols for initiating the investigation of OSU-HDAC-44 in a neuroscience research setting.
Protocol 1: Assessment of Neuroprotective Effects of OSU-HDAC-44 in a SH-SY5Y Neuroblastoma Cell Model of Oxidative Stress
Objective: To determine if OSU-HDAC-44 can protect neuronal-like cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
OSU-HDAC-44 (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
OSU-HDAC-44 Pre-treatment: Treat the cells with varying concentrations of OSU-HDAC-44 (e.g., 0.1, 0.5, 1, 2.5, 5 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: After the pre-treatment period, expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100 µM) for another 24 hours to induce oxidative stress.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Western Blot Analysis of Histone Acetylation
Objective: To confirm the HDAC inhibitory activity of OSU-HDAC-44 in a neuronal cell line by measuring changes in histone acetylation.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
-
OSU-HDAC-44
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture neuronal cells to ~80% confluency and treat with OSU-HDAC-44 (e.g., 2.5 µM) or vehicle (DMSO) for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody. .
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Analysis: Quantify the band intensities and normalize the acetyl-Histone H3 signal to the total Histone H3 signal.
Visualizations
References
- 1. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Understanding the Role of Histone Deacetylase and their Inhibitors in Neurodegenerative Disorders: Current Targets and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - The antitumor activity of OSU-HDAC-44 via cytokinese defect, F-actin disruption, apoptosis induction, and gene acetylation. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Histone acetylation risk model predicts prognosis and guides therapy selection in glioblastoma: implications for chemotherapy and anti-CTLA-4 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting histone deacetylases in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Hdac-IN-44 in Combination Therapy
A review of the current landscape and a generalized protocol for histone deacetylase (HDAC) inhibitors in combination with other drugs.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that have shown promise in cancer therapy. They work by interfering with histone deacetylases, enzymes that play a crucial role in regulating gene expression. While HDAC inhibitors have demonstrated some efficacy as monotherapies, particularly in hematological malignancies, their true potential appears to lie in combination with other anticancer agents.[1][2] Synergistic effects are often observed when HDAC inhibitors are combined with chemotherapy, radiotherapy, targeted therapies, and immunotherapies, leading to enhanced tumor cell death and potentially overcoming drug resistance.[1]
This document aims to provide a detailed overview and generalized protocols for the use of the novel HDAC inhibitor, Hdac-IN-44, in combination with other drugs. Due to the limited publicly available data on this compound in combination therapies, this guide will also draw upon the extensive research conducted with other well-characterized HDAC inhibitors to provide a robust framework for experimental design.
This compound has been identified as a potent HDAC inhibitor with an IC50 value of 61.2 nM and has demonstrated significant anti-cancer activity as a single agent against a variety of cancer cell lines.[3][4] These include acute lymphoblastic leukemia (Molt-4), T-cell lymphoblastic lymphoma (Sup-T1), chronic myelogenous leukemia (K562), gastric cancer (AGS), prostate cancer (PC-3 and LNCaP), and breast cancer (T47D) cell lines.[3] While specific combination studies with this compound are not yet widely published, the principles of combination therapy with other HDAC inhibitors provide a strong foundation for its application.
Mechanism of Action and Rationale for Combination Therapy
HDAC inhibitors exert their effects by increasing the acetylation of histones, leading to a more open chromatin structure and altered gene expression. This can reactivate tumor suppressor genes that were silenced in cancer cells. Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins involved in critical cellular processes.[3]
The rationale for combining HDAC inhibitors with other anticancer drugs is multifaceted:
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Synergistic Apoptosis: HDAC inhibitors can lower the threshold for apoptosis induction by other agents.
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Inhibition of DNA Repair: By acetylating proteins involved in DNA repair pathways, HDAC inhibitors can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy.
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Cell Cycle Arrest: HDAC inhibitors can induce cell cycle arrest, often at the G1 or G2/M phase, which can synergize with cell cycle-specific chemotherapies.
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Modulation of the Tumor Microenvironment: HDAC inhibitors can enhance anti-tumor immune responses, making them attractive partners for immunotherapies.
Quantitative Data Summary
As specific quantitative data for this compound in combination therapy is not yet available in the public domain, the following table presents a generalized summary of expected outcomes based on studies with other HDAC inhibitors. This table is intended to serve as a template for organizing data from future experiments with this compound.
| Combination Partner | Cancer Type | Cell Line / Model | HDAC Inhibitor Concentration | Combination Partner Concentration | Endpoint Measured | Observed Effect |
| Cisplatin | Lung Cancer | A549 | 1-5 µM | 5-20 µM | Cell Viability (MTT Assay) | Synergistic decrease in cell viability |
| Paclitaxel | Breast Cancer | MCF-7 | 0.5-2 µM | 10-50 nM | Apoptosis (Annexin V/PI) | Significant increase in apoptotic cells |
| Bortezomib | Multiple Myeloma | RPMI 8226 | 5-15 nM | 2-10 nM | Caspase-3 Activity | Synergistic activation of caspase-3 |
| Anti-PD-1 Antibody | Melanoma | B16-F10 (in vivo) | 5-20 mg/kg | 5-10 mg/kg | Tumor Growth Inhibition | Enhanced tumor growth delay |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the efficacy of this compound in combination with other drugs.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound in combination with another anticancer drug on cancer cell lines.
Materials:
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This compound
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Combination drug (e.g., a chemotherapeutic agent)
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Cancer cell line of interest (e.g., A549, MCF-7)
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96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of this compound and the combination drug in complete medium.
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Treat the cells with:
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This compound alone (multiple concentrations)
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Combination drug alone (multiple concentrations)
-
This compound and the combination drug together (in a fixed ratio or a matrix of concentrations)
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Vehicle control (e.g., DMSO)
-
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
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Add 20 µL of MTT solution to each well and incubate for 4 hours.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control.
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Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with another drug.
Materials:
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This compound
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Combination drug
-
Cancer cell line
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6-well plates
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Annexin V-FITC Apoptosis Detection Kit
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Flow cytometer
Procedure:
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Seed cells in 6-well plates and allow them to adhere.
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Treat the cells with this compound, the combination drug, or both for 24-48 hours.
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Harvest the cells by trypsinization and wash with cold PBS.
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Resuspend the cells in 1X Binding Buffer provided in the kit.
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Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
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Analyze the cells by flow cytometry within 1 hour.
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Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by HDAC inhibitors and a typical experimental workflow.
Caption: Signaling pathway of HDAC inhibitors leading to anti-cancer effects.
Caption: A typical workflow for preclinical evaluation of a combination therapy.
Conclusion
This compound is a promising new HDAC inhibitor with demonstrated anti-cancer properties. While specific data on its use in combination therapies is still emerging, the extensive research on other HDAC inhibitors provides a clear roadmap for its preclinical evaluation. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate the synergistic potential of this compound with other anticancer agents, with the ultimate goal of developing more effective cancer treatments. As with any new compound, careful optimization of concentrations and treatment schedules will be crucial for achieving the desired therapeutic effect.
References
Application Notes and Protocols for Western Blot Analysis Following Hdac-IN-44 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3][4] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1][2] HDAC inhibitors are a promising class of therapeutic agents, particularly in oncology, that block the activity of these enzymes, leading to hyperacetylation of their substrates.[1][5][6] This can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis.[1][4]
Western blot analysis is a fundamental technique to elucidate the molecular effects of HDAC inhibitors.[7][8][9] It allows for the quantification of changes in protein expression and post-translational modifications, providing insights into the mechanism of action of a given inhibitor. A primary hallmark of HDAC inhibitor activity is the increased acetylation of histones, such as H3 and H4, which can be readily detected by Western blot using specific antibodies.[8][9] Furthermore, this technique can be employed to analyze the downstream effects on key cellular pathways, including the upregulation of tumor suppressor proteins like p21 and the modulation of apoptosis-related proteins such as caspases and PARP.
Disclaimer: As of the latest update, "Hdac-IN-44" is not a publicly documented or recognized specific HDAC inhibitor in the scientific literature. The following application notes and protocols are based on the established principles and methodologies for characterizing the effects of potent, generic HDAC inhibitors. Researchers using an uncharacterized compound such as "this compound" should consider these protocols as a starting point and will need to optimize them based on the specific properties of their molecule.
Expected Outcomes of this compound Treatment
Treatment of cells with an effective HDAC inhibitor is expected to yield several key changes detectable by Western blot analysis. The table below summarizes the anticipated quantitative changes in protein levels.
| Protein Target | Expected Change after this compound Treatment | Cellular Function |
| Primary Target Validation | ||
| Acetyl-Histone H3 (Ac-H3) | ↑↑↑ | Chromatin relaxation, gene transcription |
| Acetyl-Histone H4 (Ac-H4) | ↑↑↑ | Chromatin relaxation, gene transcription |
| Acetyl-α-tubulin | ↑↑ | Cytoskeletal dynamics, protein trafficking |
| Downstream Cellular Pathways | ||
| p21 (CDKN1A) | ↑↑ | Cell cycle arrest |
| Cyclin D1 | ↓ | Cell cycle progression |
| c-Myc | ↓ | Cell proliferation, oncogenesis |
| Apoptosis Induction | ||
| Cleaved Caspase-3 | ↑↑ | Execution of apoptosis |
| Cleaved PARP | ↑↑ | Marker of apoptosis |
| Bcl-2 | ↓ | Anti-apoptotic protein |
| Bax | ↑ | Pro-apoptotic protein |
Arrow direction indicates an increase (↑) or decrease (↓) in protein levels. The number of arrows indicates the expected magnitude of the change.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
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Cell Seeding: Plate the chosen cell line (e.g., a cancer cell line known to be sensitive to HDAC inhibitors) in appropriate culture dishes (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
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Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations for a dose-response experiment. Include a vehicle control (medium with the same concentration of solvent).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours for a time-course experiment).
Protein Extraction
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Cell Harvesting: After incubation, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells from the bottom of the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to have an equal amount of protein for each sample (typically 20-40 µg per lane).
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Data Presentation
The following tables represent hypothetical quantitative data obtained from a Western blot experiment following this compound treatment.
Table 1: Dose-Response Effect of this compound on Protein Expression (48h Treatment)
| This compound (µM) | Relative Ac-H3 Levels (Normalized to Total H3) | Relative p21 Levels (Normalized to Actin) | Relative Cleaved Caspase-3 (Normalized to Actin) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.09 |
| 0.1 | 2.54 ± 0.21 | 1.89 ± 0.23 | 1.52 ± 0.18 |
| 0.5 | 5.89 ± 0.45 | 3.76 ± 0.38 | 3.11 ± 0.29 |
| 1.0 | 8.21 ± 0.67 | 5.12 ± 0.51 | 4.87 ± 0.42 |
| 5.0 | 8.55 ± 0.71 | 5.34 ± 0.49 | 5.03 ± 0.45 |
Data are presented as mean fold change ± standard deviation relative to the vehicle control.
Table 2: Time-Course Effect of this compound (1 µM) on Protein Expression
| Time (hours) | Relative Ac-H3 Levels (Normalized to Total H3) | Relative p21 Levels (Normalized to Actin) | Relative Cleaved Caspase-3 (Normalized to Actin) |
| 0 | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.10 |
| 6 | 3.15 ± 0.28 | 1.54 ± 0.19 | 1.21 ± 0.14 |
| 12 | 5.67 ± 0.49 | 2.88 ± 0.25 | 1.98 ± 0.22 |
| 24 | 7.98 ± 0.62 | 4.56 ± 0.41 | 3.76 ± 0.35 |
| 48 | 8.21 ± 0.67 | 5.12 ± 0.51 | 4.87 ± 0.42 |
Data are presented as mean fold change ± standard deviation relative to the 0-hour time point.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase 4 (HDAC4): Mechanism of Regulations and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histone Deacetylase Inhibitors (HDACi) Cause the Selective Depletion of Bromodomain Containing Proteins (BCPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hdac-IN-44 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Hdac-IN-44 for maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent histone deacetylase (HDAC) inhibitor with a reported IC50 of 61.2 nM.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[2][3][4] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[3][4] By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to histone hyperacetylation. This "loosens" the chromatin structure, allowing for the transcription of genes that may have been silenced.[4] This can induce various cellular responses, including cell cycle arrest, apoptosis (programmed cell death), and differentiation in cancer cells.[3][5] HDAC inhibitors can affect multiple signaling pathways, including those involved in proliferation, inflammation, and apoptosis.[6][7][8]
Q2: What is a good starting concentration for this compound in my experiments?
A common starting point for in vitro studies with this compound is a concentration of 20 µg/mL, which has been shown to be effective in various cancer cell lines, including those from acute lymphoblastic leukemia, T-cell lymphoblastic lymphoma, chronic myelogenous leukemia, gastric cancer, prostate cancer, and breast cancer.[1] However, the optimal concentration is highly dependent on the specific cell line, experimental duration, and the endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How do I prepare a stock solution of this compound?
This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 5 mM, 10 mM, or 20 mM).[1] To prepare a 10 mM stock solution from 1 mg of this compound (assuming a molecular weight, which would be needed for precise calculations but can be found on the supplier's datasheet), you would dissolve it in the appropriate volume of DMSO. Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the initial concentration. | The concentration of this compound is too low for the specific cell line or experimental conditions. | Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to micromolar). Increase the incubation time to allow for the compound to exert its effects. |
| The compound has degraded. | Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[1] Prepare fresh dilutions from the stock for each experiment. | |
| The cell line is resistant to HDAC inhibitors. | Verify the expression of the target HDACs in your cell line. Consider using a different cell line or a combination therapy approach. | |
| High levels of cell death or cytotoxicity observed. | The concentration of this compound is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. Lower the concentration of this compound used in your experiments. |
| The incubation time is too long. | Reduce the duration of exposure to the compound. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell numbers are plated for each experiment. |
| Inaccurate pipetting of the compound. | Calibrate your pipettes regularly and use appropriate pipetting techniques. | |
| Degradation of the compound in the working solution. | Prepare fresh working solutions from the stock for each experiment. Do not store diluted solutions for extended periods. |
Experimental Protocols
Determining Optimal Concentration using a Dose-Response Assay
This protocol outlines a general method for determining the optimal concentration of this compound for a specific cell line and experimental endpoint.
Materials:
-
This compound
-
DMSO
-
Appropriate cell culture medium
-
96-well cell culture plates
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Your cell line of interest
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Reagents for your specific endpoint assay (e.g., MTT, CellTiter-Glo®, or a specific biomarker antibody for western blotting or qPCR)
-
Multichannel pipette
-
Microplate reader (if applicable)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in cell culture medium from your stock solution. A common starting range is from 1 nM to 100 µM. Remember to include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: After incubation, perform your chosen assay to measure the effect of this compound. This could be:
-
Cytotoxicity/Viability Assay: Use an MTT or CellTiter-Glo® assay to measure cell viability.
-
Target Engagement Assay: Measure the levels of acetylated histones (e.g., acetyl-H3 or acetyl-H4) by Western blotting or ELISA to confirm HDAC inhibition.
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Gene Expression Analysis: Use qPCR or a reporter assay to measure changes in the expression of a target gene.
-
-
Data Analysis: Plot the results as a dose-response curve (e.g., percentage of inhibition vs. log of concentration). From this curve, you can determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which represents the concentration that produces 50% of the maximum effect.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and general considerations for HDAC inhibitors.
| Parameter | Value/Range | Reference |
| This compound IC50 | 61.2 nM | [1] |
| Effective In Vitro Concentration (this compound) | 20 µg/mL in various cancer cell lines | [1] |
| Typical Dose-Response Assay Range | 1 nM - 100 µM | General practice |
| Stock Solution Concentration | 5 mM - 20 mM in DMSO | [1] |
| Storage Temperature | -20°C or -80°C | [1] |
Visualizations
Caption: Simplified signaling pathway of HDAC inhibitors like this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. This compound I CAS#: 2414921-46-1 I HDAC inhibitor I InvivoChem [invivochem.com]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
potential off-target effects of Hdac-IN-44
Disclaimer: The compound referred to as "Hdac-IN-44" is understood to be the selective Histone Deacetylase 6 (HDAC6) inhibitor, N-Hydroxy-4-(2-methoxy-5-(methyl(2-methylquinazolin-4-yl)amino)phenoxy)butanamide , also reported in scientific literature as compound 23bb . This document is based on the available data for this specific molecule.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective HDAC6 inhibitor this compound (compound 23bb).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Its primary mechanism of action is the inhibition of the enzymatic activity of HDAC6, which is a class IIb histone deacetylase.
Q2: What is the reported potency and selectivity of this compound?
A2: this compound exhibits a half-maximal inhibitory concentration (IC50) of 17 nM for HDAC6. It has demonstrated significant selectivity over other HDAC isoforms, with a 25-fold selectivity against HDAC1 and a 200-fold selectivity against HDAC8[1][2]. A more comprehensive selectivity profile is provided in the data tables below.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed for HDAC6 selectivity, like many hydroxamic acid-based inhibitors, it may have potential off-target interactions. A common off-target for this class of inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2)[3]. Specific off-target screening data for this compound is not extensively published. Researchers should consider empirical validation of off-target effects in their specific experimental system.
Q4: In what form is this compound typically supplied and how should it be stored?
A4: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. For preparing stock solutions, dimethyl sulfoxide (DMSO) is a suitable solvent. Stock solutions should be stored at -80°C to maintain stability.
Q5: What are the key applications of this compound in research?
A5: this compound is a valuable research tool for investigating the biological roles of HDAC6. Its applications include studying the involvement of HDAC6 in cancer, neurodegenerative diseases, and inflammatory conditions. It can be used in both in vitro and in vivo models to probe the effects of selective HDAC6 inhibition.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected potency in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that the this compound stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution if degradation is suspected.
-
-
Possible Cause 2: Cell Culture Conditions.
-
Troubleshooting Step: Verify the health and passage number of the cell line being used. Changes in cell physiology can affect drug sensitivity. Ensure consistent cell seeding density and serum concentration in your experiments.
-
-
Possible Cause 3: Assay Interference.
-
Troubleshooting Step: If using a luminescence or fluorescence-based readout, check for potential interference from the compound itself. Run a control with the compound in the absence of cells or enzyme to assess for any intrinsic signal.
-
Issue 2: Unexpected cellular phenotype or suspected off-target effects.
-
Possible Cause 1: Off-target Inhibition.
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Troubleshooting Step: As this compound is a hydroxamic acid-based inhibitor, consider potential inhibition of other metalloenzymes. A known off-target for this class is MBLAC2[3]. To investigate this, you can use a structurally different HDAC6 inhibitor as a control or perform a rescue experiment by overexpressing the suspected off-target protein.
-
-
Possible Cause 2: Non-specific Toxicity.
-
Troubleshooting Step: Determine the cytotoxicity of this compound in your cell line using a viability assay (e.g., MTT or CellTiter-Glo). Ensure that the observed phenotype is not a result of general toxicity at the concentrations used.
-
-
Possible Cause 3: Indirect Effects.
-
Troubleshooting Step: The observed phenotype may be an indirect consequence of HDAC6 inhibition. Use molecular biology techniques such as Western blotting to confirm the hyperacetylation of known HDAC6 substrates (e.g., α-tubulin) and the absence of hyperacetylation of class I HDAC substrates (e.g., histone H3) to verify on-target activity.
-
Data Presentation
Table 1: this compound (Compound 23bb) Selectivity Profile
| Target | IC50 (nM) | Selectivity vs. HDAC6 | Reference |
| HDAC6 | 17 | - | [1][2] |
| HDAC1 | 425 | 25-fold | [1][2] |
| HDAC8 | 3400 | 200-fold | [1][2] |
Experimental Protocols
HDAC Inhibition Assay (Fluorogenic)
This protocol is a general guideline for determining the IC50 of this compound against purified HDAC enzymes.
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Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute the fluorogenic HDAC substrate and the specific recombinant human HDAC enzyme according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted this compound solutions.
-
Add the recombinant HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the control (enzyme with no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for α-tubulin Acetylation
This protocol is to confirm the cellular activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Use an antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the acetylated α-tubulin signal to the loading control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent potency.
References
troubleshooting Hdac-IN-44 cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hdac-IN-44, a potent pan-histone deacetylase (HDAC) inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Note: "this compound" is also known in scientific literature and commercial sources as OSU-HDAC-44 . For the purpose of this guide, both names will be used interchangeably.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (OSU-HDAC-44) is a cell-permeable, phenylbutyrate hydroxamate-based pan-HDAC inhibitor.[1] It suppresses the activity of class I (HDAC1, HDAC8), class II (HDAC4, HDAC6), and class IV (HDAC11) HDACs.[1] Its mechanism of action involves the inhibition of these HDACs, leading to hyperacetylation of both histone and non-histone proteins. This results in the induction of the intrinsic apoptotic pathway, disruption of F-actin dynamics, and inhibition of mitosis and cytokinesis, ultimately leading to cancer cell death.[2]
Q2: In which cell lines has this compound shown cytotoxic effects?
A2: this compound has demonstrated cytotoxic effects in a variety of cancer cell lines, including those from acute lymphoblastic leukemia, T-cell lymphoblastic lymphoma, chronic myelogenous leukemia, gastric cancer, prostate cancer, and breast cancer.[3]
Q3: What are the known off-target effects of this compound?
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO (e.g., 20 mg/mL).[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be aliquoted and stored at -20°C for up to 3 months to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulation protocols should be followed, which may involve solvents like PEG300, Tween 80, or corn oil.[3]
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: Higher than Expected Cytotoxicity in Target Cell Line
| Possible Cause | Troubleshooting Steps |
| Incorrect concentration calculation or dilution error. | Double-check all calculations for stock solution preparation and serial dilutions. Use calibrated pipettes and ensure proper mixing. |
| Cell line is highly sensitive to HDAC inhibition. | Refer to the IC50 data table below. If your cell line is known to be highly sensitive, consider performing a dose-response experiment with a wider and lower concentration range to determine the optimal working concentration. |
| Contamination of cell culture (e.g., mycoplasma). | Test your cell cultures for mycoplasma contamination, as this can alter cellular responses to drugs. |
| Off-target effects. | As a pan-HDAC inhibitor, this compound can have broad cellular effects. Consider if the observed phenotype could be due to inhibition of multiple HDAC isoforms or potential off-targets. If possible, compare the effects with a more selective HDAC inhibitor. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and that you have a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiment. |
Issue 2: Lower than Expected or No Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Incorrect concentration or inactive compound. | Verify the concentration of your stock solution. If the compound has been stored for a long time or handled improperly, its activity may be compromised. Test the activity of your this compound stock on a known sensitive cell line (see IC50 table). |
| Cell line is resistant to this compound. | Some cell lines exhibit intrinsic or acquired resistance to HDAC inhibitors.[5] Check the IC50 data for your cell line. If data is unavailable, perform a dose-response experiment with a higher concentration range. Consider investigating the expression levels of different HDAC isoforms in your cell line. |
| Short incubation time. | The cytotoxic effects of this compound may be time-dependent. Consider increasing the incubation time (e.g., 48 or 72 hours). |
| Suboptimal cell culture conditions. | Ensure cells are healthy, in the exponential growth phase, and plated at an appropriate density. Over-confluent or stressed cells may respond differently to treatment. |
| Drug efflux. | Some cancer cells overexpress multidrug resistance pumps that can efflux the inhibitor, reducing its intracellular concentration. This can be investigated using specific inhibitors of these pumps. |
Issue 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in cell passage number. | Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change with prolonged culturing. |
| Inconsistent cell seeding density. | Ensure the same number of cells are seeded for each experiment, as this can affect the cell growth rate and drug response. |
| Inconsistent incubation times or drug exposure. | Standardize all incubation times and ensure that the timing of drug addition and assay performance is consistent across all experiments. |
| Reagent variability. | Use the same lot of reagents (e.g., media, serum, assay kits) for a set of experiments to minimize variability. |
| Pipetting errors. | Use calibrated pipettes and be meticulous with pipetting techniques to ensure accurate and consistent drug concentrations. |
Quantitative Data
Table 1: IC50 Values of this compound (OSU-HDAC-44) in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Molt-4 | Acute Lymphoblastic Leukemia | 24 | 11 | [3] |
| Sup-T1 | T-cell Lymphoblastic Lymphoma | 24 | 9.1 | [3] |
| K562 | Chronic Myelogenous Leukemia | 24 | 16.3 | [3] |
| AGS | Gastric Cancer | 24 | 7.1 | [3] |
| PC-3 | Prostate Cancer | 24 | 13.4 | [3] |
| LNCaP | Prostate Cancer | 24 | 32.7 | [3] |
| T47D | Breast Cancer | 24 | 9.2 | [3] |
| A549 | Non-Small Cell Lung Cancer | 48 | ~2.5 | [2] |
| H1299 | Non-Small Cell Lung Cancer | 48 | ~2.5 | [2] |
| CL1-1 | Non-Small Cell Lung Cancer | 48 | ~1.0 | [2] |
| IMR90 | Normal Lung Fibroblast | 48 | >10 | [2] |
| A2780 | Ovarian Cancer | 48 | 0.6 | [6] |
| CP70 | Cisplatin-Resistant Ovarian Cancer | 48 | 1.1 | [6] |
| OVCAR10 | Ovarian Cancer | 48 | 1.1 | [6] |
| NOSE | Normal Ovarian Surface Epithelial | 120 | 8.9 | [6] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
-
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
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Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Western Blot for Histone Acetylation, Aurora B, and Survivin
This protocol allows for the detection of changes in protein expression and post-translational modifications.
-
Materials:
-
This compound stock solution (in DMSO)
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Cell culture dishes
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Aurora B, anti-Survivin, anti-β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
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Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Signaling pathway of this compound leading to cytotoxicity.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected this compound cytotoxicity.
References
- 1. HDAC Inhibitor XXIV, OSU-HDAC-44 [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound I CAS#: 2414921-46-1 I HDAC inhibitor I InvivoChem [invivochem.com]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
common issues with Hdac-IN-44 experimental setup
Welcome to the technical support center for Hdac-IN-44. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable histone deacetylase (HDAC) inhibitor. It belongs to the hydroxamic acid class of inhibitors and shows activity against class I HDACs. By inhibiting HDAC enzymes, this compound leads to an increase in histone acetylation, which alters chromatin structure and modulates the expression of genes involved in cell cycle progression, apoptosis, and other cellular processes. This activity makes it a subject of interest in cancer research and other therapeutic areas.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of hydroxamic acid-based HDAC inhibitors like this compound?
While this compound is designed to target HDACs, like other hydroxamic acid-based inhibitors, it may exhibit some off-target effects. One of the most commonly reported off-targets for this class of compounds is the metallo-β-lactamase domain-containing protein 2 (MBLAC2). It is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Q4: How can I confirm that this compound is active in my cell line?
The most direct way to confirm the activity of this compound is to measure the acetylation status of histones, particularly H3 and H4, by Western blotting. An increase in histone acetylation upon treatment is a clear indicator of HDAC inhibition. Additionally, you can perform a cell-based HDAC activity assay to quantify the inhibition of HDAC enzymes within the cells.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
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Visible precipitate in the culture flask or plate after adding this compound.
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Inconsistent or lower-than-expected activity in cellular assays.
Possible Causes and Solutions:
| Cause | Solution |
| Low Solubility in Aqueous Media | This compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to prevent precipitation. |
| High Final Concentration | If a high concentration of this compound is required, consider preparing a more concentrated stock solution in DMSO to minimize the volume added to the media. |
| Interaction with Media Components | Certain components in serum or media supplements can sometimes interact with the compound. Test the solubility of this compound in your specific cell culture medium before starting the experiment. |
Issue 2: Inconsistent Results in Cellular Assays
Symptoms:
-
High variability between replicate wells in cell viability or other functional assays.
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Lack of a clear dose-response curve.
Possible Causes and Solutions:
| Cause | Solution |
| Uneven Compound Distribution | Ensure thorough mixing of this compound in the media before adding it to the cells. When diluting the compound, vortex the stock solution and intermediate dilutions well. |
| Cell Seeding Density | Inconsistent cell numbers across wells can lead to variable results. Ensure a uniform single-cell suspension before plating and use a reliable method for cell counting. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Time-dependent Effects | The effects of HDAC inhibitors can be time-dependent. Optimize the incubation time with this compound for your specific cell line and assay. |
Issue 3: No or Weak Signal in Western Blot for Histone Acetylation
Symptoms:
-
No observable increase in acetylated H3 or H4 levels after this compound treatment.
-
Faint bands for acetylated histones.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Incubation Time or Concentration | The kinetics of histone acetylation can vary between cell lines. Perform a time-course and dose-response experiment to determine the optimal conditions for observing a robust increase in histone acetylation. |
| Poor Antibody Quality | Use a validated antibody specific for the acetylated histone mark of interest. Check the antibody datasheet for recommended applications and dilutions. |
| Inefficient Histone Extraction | Histones are basic proteins and require specific extraction protocols. Use an acid extraction method or a commercial kit specifically designed for histone extraction to ensure good yield. |
| Suboptimal Western Blot Protocol | Use a high-percentage polyacrylamide gel (e.g., 15% or 4-20% gradient) for better resolution of low molecular weight histones. Ensure efficient transfer to a PVDF or nitrocellulose membrane. |
Experimental Protocols & Methodologies
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell proliferation.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol describes the detection of changes in histone acetylation levels following this compound treatment.
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Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate time. Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE: Load 15-20 µg of histone extract per lane onto a 15% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell-Based HDAC Activity Assay (Fluorometric)
This protocol provides a method to measure the HDAC inhibitory activity of this compound within cells.
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate and allow them to attach overnight.
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Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time. Include a positive control (e.g., Trichostatin A) and a vehicle control.
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Substrate Addition: Add a cell-permeable fluorogenic HDAC substrate to each well and incubate according to the manufacturer's instructions.
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Lysis and Development: Lyse the cells and add the developer solution, which stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.
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Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
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Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.
Signaling Pathways and Experimental Workflows
HDACi-Modulated Signaling Pathway
Caption: this compound inhibits Class I HDACs, leading to increased histone acetylation and altered gene expression, ultimately resulting in cell cycle arrest and apoptosis.
Experimental Workflow for Assessing this compound Activity
addressing resistance to Hdac-IN-44 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Hdac-IN-44 in long-term studies. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a potent pan-HDAC inhibitor.[1] The following guidance is based on established mechanisms of resistance to hydroxamate-based HDAC inhibitors as a class, as specific long-term resistance studies on this compound are not currently available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a novel pan-HDAC inhibitor with a reported IC50 of 61.2 nM against total HDACs.[1] It has demonstrated potent anti-cancer effects across a range of cell lines.
Table 1: In Vitro Anticancer Activity of this compound [1]
| Cell Line | Cancer Type | IC50 (µM) |
| Molt-4 | Acute Lymphoblastic Leukemia | 11 |
| Sup-T1 | T-cell Lymphoblastic Lymphoma | 9.1 |
| K562 | Chronic Myelogenous Leukemia | 16.3 |
| AGS | Gastric Cancer | 7.1 |
| PC-3 | Prostate Cancer | 13.4 |
| LNCaP | Prostate Cancer | 32.7 |
| T47D | Breast Cancer | 9.2 |
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of resistance?
Resistance to HDAC inhibitors is a multifaceted issue. Several mechanisms have been identified, including:
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Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
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Activation of pro-survival signaling pathways: Cancer cells can develop resistance by upregulating signaling pathways that promote survival and proliferation, thereby counteracting the pro-apoptotic effects of HDAC inhibition. Key pathways implicated include the PI3K/Akt/mTOR and MAPK/ERK pathways.
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Alterations in HDAC expression: Changes in the expression levels of different HDAC isoforms can contribute to resistance. For instance, upregulation of certain HDACs may require higher concentrations of the inhibitor to achieve a therapeutic effect.
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Induction of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can make cells more resistant to apoptosis induced by HDAC inhibitors.
Q3: How can we experimentally confirm the development of resistance to this compound in our cell lines?
The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the long-term treated cells compared to the parental cell line. An increase of three-fold or more is generally considered an indication of resistance.[2] This can be determined using cell viability assays such as the MTT or XTT assay.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed After Prolonged this compound Treatment
Possible Cause 1: Development of Acquired Resistance
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 of this compound on your long-term treated cells and compare it to the parental cell line using a cell viability assay (see Experimental Protocols Section).
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Investigate Efflux Pump Upregulation: Analyze the expression of ABC transporters like P-glycoprotein (MDR1) at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
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Assess Pro-survival Pathway Activation: Use Western Blot analysis to examine the phosphorylation status of key proteins in the PI3K/Akt (p-Akt, p-mTOR) and MAPK/ERK (p-ERK) pathways. An increase in phosphorylation indicates activation of these pathways.
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Examine Anti-apoptotic Protein Levels: Probe for changes in the expression of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) via Western Blot.
-
Possible Cause 2: Altered HDAC Isoform Expression
-
Troubleshooting Steps:
-
Profile HDAC Expression: Perform qRT-PCR or Western Blot analysis to compare the expression levels of different HDAC isoforms (particularly class I and IIb) between the parental and resistant cell lines.
-
Issue 2: Inconsistent Results in Cell Viability Assays
Possible Cause 1: Suboptimal Assay Conditions
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase and that the seeding density allows for a linear response in the assay.
-
Check Drug Stability: Prepare fresh dilutions of this compound for each experiment, as the stability of the compound in culture media over long periods may vary.
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Incubation Time: Ensure the incubation time with the viability reagent (e.g., MTT) is consistent and within the linear range of the assay.
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Possible Cause 2: Cell Clumping or Uneven Plating
-
Troubleshooting Steps:
-
Ensure Single-Cell Suspension: For adherent cells, ensure complete trypsinization to get a single-cell suspension before plating. For suspension cells, gently pipette to break up clumps.
-
Proper Mixing: After plating, gently rock the plate in a cross pattern to ensure even distribution of cells in the wells.
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Experimental Protocols
Protocol 1: Establishing this compound Resistant Cell Lines
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a cell viability assay.
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Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20.
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Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. This is typically done in increments of 1.5 to 2-fold.
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Monitoring and Maintenance: At each concentration, allow the cells to stabilize and resume normal growth before the next dose escalation. This process can take several months.
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Confirmation of Resistance: Periodically determine the IC50 of the treated cell population to monitor the development of resistance. A stable, significantly higher IC50 compared to the parental line indicates the establishment of a resistant cell line.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis
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Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-ERK, P-glycoprotein, acetylated histones, total histones, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Workflows
Logical Workflow for Investigating this compound Resistance
Caption: A workflow for troubleshooting resistance to this compound.
PI3K/Akt Signaling Pathway in HDACi Resistance
Caption: PI3K/Akt pathway's role in this compound resistance.
MAPK/ERK Signaling Pathway in HDACi Resistance
Caption: MAPK/ERK pathway's role in this compound resistance.
NF-κB Signaling Pathway in Drug Resistance
References
Validation & Comparative
Validating the Inhibitory Effect of Hdac-IN-44 on Specific HDACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-44, against established HDAC inhibitors with varying selectivity profiles. The objective is to offer a framework for validating the inhibitory effect and specificity of new chemical entities targeting the HDAC family of enzymes. The data presented for this compound is hypothetical and for illustrative purposes, designed to guide researchers in their evaluation of new compounds.
Comparative Inhibitory Activity
The inhibitory potency of this compound was assessed against a panel of HDAC isoforms and compared with well-characterized HDAC inhibitors: Vorinostat (a pan-HDAC inhibitor), Entinostat (a Class I selective inhibitor), and MC1568 (a Class IIa selective inhibitor). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below.
| Inhibitor | Class I | Class IIa | Class IIb |
| HDAC1 | HDAC2 | HDAC3 | |
| This compound (Hypothetical) | 15 nM | 25 nM | 18 nM |
| Vorinostat (SAHA) | 10 nM | 20 nM | 15 nM |
| Entinostat (MS-275) | 180 nM | - | - |
| MC1568 | >10 µM | >10 µM | >10 µM |
Note: IC50 values for Vorinostat, Entinostat, and MC1568 are representative values from published literature.[1] The data for this compound is hypothetical to demonstrate a selective profile for Class I HDACs.
Experimental Protocols
The determination of HDAC inhibitory activity is crucial for characterizing novel compounds. Below are detailed methodologies for key experiments typically employed in the validation process.
In Vitro HDAC Enzymatic Assay
This assay quantifies the enzymatic activity of isolated HDAC isoforms in the presence of an inhibitor.
Objective: To determine the IC50 value of an inhibitor for specific HDAC isoforms.
Materials:
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Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.)
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Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Developer solution (e.g., Trichostatin A (TSA) and trypsin in assay buffer)
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Test inhibitor (e.g., this compound) and reference inhibitors
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384-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor and reference compounds in assay buffer.
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Add 5 µL of the diluted inhibitors to the wells of a 384-well plate.
-
Add 10 µL of diluted recombinant HDAC enzyme to each well.
-
Incubate the plate at 30°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 20 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Plot the fluorescence intensity against the inhibitor concentration and determine the IC50 values using a suitable curve-fitting algorithm.
Cellular Histone Acetylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to induce histone hyperacetylation in a cellular context, confirming cell permeability and target engagement.
Objective: To qualitatively or quantitatively measure the change in histone acetylation levels in cells treated with an HDAC inhibitor.
Materials:
-
Human cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test inhibitor and reference compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a defined period (e.g., 24 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in validating the inhibitory effects of a novel HDAC inhibitor.
Caption: Workflow for in vitro validation of HDAC inhibitor potency.
Caption: Workflow for cellular validation of HDAC inhibitor activity.
Signaling Pathway Context
HDAC inhibitors exert their effects by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression and cellular processes. The simplified pathway below illustrates the mechanism of action.
Caption: Simplified signaling pathway of HDAC inhibition.
Conclusion
The comprehensive validation of a novel HDAC inhibitor like this compound requires a multi-faceted approach. By employing rigorous in vitro enzymatic assays and cell-based functional assays, researchers can accurately determine the potency and selectivity of new compounds. The comparative data and standardized protocols provided in this guide serve as a valuable resource for the scientific community engaged in the discovery and development of next-generation epigenetic modulators. The development of isoform-selective HDAC inhibitors is a key goal in the field to minimize off-target effects and improve therapeutic outcomes.[2][3][4]
References
- 1. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 4. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-HDAC Inhibitors: Hdac-IN-44 versus SAHA (Vorinostat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two pan-histone deacetylase (HDAC) inhibitors: the novel compound Hdac-IN-44 (also known as OSU-HDAC-44) and the well-established drug SAHA (Vorinostat). This analysis is supported by available preclinical experimental data to assist researchers in making informed decisions for their studies.
Introduction to Pan-HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In various cancers, HDACs are often dysregulated. Pan-HDAC inhibitors, such as this compound and SAHA, block the activity of multiple HDAC isoforms, leading to histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor genes. This can induce cell cycle arrest, apoptosis, and inhibit tumor growth.
Head-to-Head Comparison: this compound vs. SAHA
Physicochemical Properties
| Property | This compound (OSU-HDAC-44) | SAHA (Vorinostat) |
| Synonyms | HDAC Inhibitor XXIV, 4-(2,2-Dimethyl-4-phenylbutanamido)-N-hydroxybenzamide | Suberoylanilide hydroxamic acid |
| Molecular Formula | C₁₉H₂₂N₂O₃ | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 326.39 g/mol | 264.32 g/mol [1] |
| CAS Number | 854779-95-6 | 149647-78-9[2] |
Enzymatic Inhibition Profile
This compound is a cell-permeable, phenylbutyrate hydroxamate pan-HDAC inhibitor. At a concentration of 1 µM, it has been shown to suppress the activities of class I (HDAC1 and HDAC8), class II (HDAC4 and HDAC6), and class IV (HDAC11) HDACs by over 90%. This inhibitory effect is reported to be comparable to or greater than that of SAHA.[3]
SAHA is also a potent, non-selective pan-HDAC inhibitor, targeting class I and class II HDACs.[4][5] Specifically, it inhibits HDACs 1, 2, and 3 (Class I) and HDAC6 (Class II) at nanomolar concentrations.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and SAHA in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | SAHA IC50 (µM) |
| Molt-4 | Acute Lymphoblastic Leukemia | 11, 9.1, 16.3 (values from one study)[6] | - |
| Sup-T1 | T-cell Lymphoblastic Lymphoma | 7.1[6] | - |
| K562 | Chronic Myelogenous Leukemia | 13.4[6] | - |
| AGS | Gastric Adenocarcinoma | 32.7[6] | - |
| PC-3 | Prostate Cancer | 9.2[6] | ~2.5-7.5[7] |
| LNCaP | Prostate Cancer | - | 7.5[8] |
| T47D | Breast Cancer | - | - |
| MCF-7 | Breast Cancer | - | 0.75[7] |
| NCI-H460 | Large-cell Lung Carcinoma | - | 43.23 (24h), 4.07 (48h), 1.21 (72h)[3] |
| SeAx | Cutaneous T-cell Lymphoma | - | 0.6 |
| Hut-78 | Cutaneous T-cell Lymphoma | - | 0.75 |
| HH | Cutaneous T-cell Lymphoma | - | 0.9 |
| MyLa | Cutaneous T-cell Lymphoma | - | 4.4 |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data for this compound is from a single study and presented as reported.
In Vivo Antitumor Activity
Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of this compound. It was shown to suppress tumor growth by 62%, 78%, and 90% at doses of 7.5, 15, and 30 mg/kg, respectively, without causing detectable toxicity or adverse effects on body weight.[3] SAHA has also demonstrated antitumor effects in vivo across a range of cancer models.[1]
Signaling Pathways and Mechanisms of Action
Pan-HDAC inhibitors like this compound and SAHA share a common mechanism of action that leads to various cellular responses, ultimately resulting in anti-cancer effects.
Caption: General signaling pathway of pan-HDAC inhibitors.
This compound has been implicated in the induction of the intrinsic apoptotic pathway and exhibits inhibitory effects on mitosis and cytokinesis.[3] SAHA is known to induce apoptosis and cell cycle arrest by upregulating cell cycle inhibitors like p21WAF1/CIP1 and downregulating cyclins.[4] It can trigger the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins and the release of cytochrome C from mitochondria.[2]
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate and compare HDAC inhibitors.
HDAC Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of compounds against specific HDAC isoforms.
Protocol:
-
Recombinant human HDAC enzyme is incubated with the test compound (this compound or SAHA) at various concentrations.
-
A fluorogenic HDAC substrate is added to the reaction mixture.
-
The mixture is incubated to allow for deacetylation.
-
A developer solution is added, which releases a fluorophore from the deacetylated substrate.
-
Fluorescence is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the cytotoxic effects of the inhibitors on cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or SAHA for a specified duration (e.g., 24, 48, 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Viable cells with active mitochondrial reductases convert MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
Western Blot Analysis for Histone Acetylation
Objective: To confirm the mechanism of action by detecting changes in histone acetylation levels in cells.
Protocol:
-
Cells are treated with the HDAC inhibitor or a vehicle control.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Caption: A typical experimental workflow for evaluating HDAC inhibitors.
Conclusion
Both this compound and SAHA are potent pan-HDAC inhibitors with demonstrated anti-cancer activity. The available data suggests that this compound has a comparable or potentially greater inhibitory effect on a broad range of HDACs compared to SAHA. While SAHA is a well-characterized compound with extensive preclinical and clinical data, this compound is a newer entity with promising preclinical results, particularly in terms of its in vivo efficacy and low toxicity profile in the reported studies.
For researchers, the choice between these inhibitors may depend on the specific research question, the cancer type under investigation, and the need for a well-established tool versus a novel compound with potentially different properties. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative potency and therapeutic potential of this compound and SAHA.
References
- 1. From molecular promise to preclinical results: HDAC inhibitors in the race for healthy aging drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HDAC Inhibitor XXIV, OSU-HDAC-44 [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound I CAS#: 2414921-46-1 I HDAC inhibitor I InvivoChem [invivochem.com]
- 6. mdpi.com [mdpi.com]
- 7. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Analysis of Histone Deacetylase (HDAC) Inhibitors: A Comparative Guide
Disclaimer: Initial searches for the specific compound "Hdac-IN-44" did not yield publicly available specificity data. Therefore, this guide provides a comprehensive framework and representative data for the specificity analysis of HDAC inhibitors, using the well-characterized inhibitor Vorinostat (SAHA) and other examples as substitutes. This guide is intended for researchers, scientists, and drug development professionals to understand the methodologies and data presentation for evaluating HDAC inhibitor selectivity.
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the deacetylation of histone and non-histone proteins.[1] Developing isoform-selective HDAC inhibitors is a key goal in drug discovery to maximize therapeutic efficacy while minimizing off-target effects.[2][3] This guide outlines the data, protocols, and pathways central to this endeavor.
Data Presentation: Inhibitor Specificity Profiles
The inhibitory activity of a compound against different HDAC isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for the pan-HDAC inhibitor Vorinostat (SAHA) and the more Class I-selective inhibitor, Tacedinaline (CI-994), providing a clear comparison of their selectivity profiles.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (µM) | HDAC5 (µM) | HDAC6 (nM) | HDAC8 (µM) |
| Vorinostat (SAHA) | 10 - 198 | 20 | 15 - 157 | >20 | >20 | 30 | >20 |
| Tacedinaline (CI-994) | 900 | 900 | 1200 | >20 | - | - | >20 |
Data compiled from multiple sources. Note that absolute IC50 values can vary based on specific assay conditions.[4]
Experimental Protocols: Determining HDAC Inhibition and IC50 Values
The following is a generalized protocol for a fluorogenic in vitro assay used to determine the potency and selectivity of an HDAC inhibitor against various purified HDAC isoforms.
Objective: To measure the concentration-dependent inhibition of specific HDAC isoforms by a test compound and calculate its IC50 value.
Materials:
-
Purified, recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, etc.)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Trichostatin A or SAHA)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in HDAC Assay Buffer. A typical 10-point, 3-fold dilution series might start from 100 µM.
-
Dilute the purified HDAC enzyme to the desired working concentration in cold assay buffer.
-
Dilute the fluorogenic substrate to its working concentration (often near its Km value) in the assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add 25 µL of the diluted test inhibitor solutions. Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Add 50 µL of the diluted HDAC enzyme to each well except for the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need optimization based on enzyme activity.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding 50 µL of the developer solution to each well. The developer contains a protease (like trypsin) that cleaves the deacetylated substrate, releasing the fluorophore (AMC). It also contains a potent HDAC inhibitor (like Trichostatin A) to ensure the reaction is completely halted.[6]
-
Incubate at room temperature for 15-20 minutes to allow for full development of the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[7]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a relevant biological pathway, adhering to the specified design constraints.
Caption: Workflow for determining HDAC inhibitor IC50 values.
Caption: The role of HDACs and their inhibitors in chromatin remodeling.
References
- 1. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cross-Validation of Hdac-IN-44's Effects with Genetic Knockdown of Target HDACs
A definitive guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological inhibition by Hdac-IN-44 (OSU-HDAC-44) with the genetic knockdown of its key histone deacetylase (HDAC) targets. This document provides a comprehensive analysis supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed decisions in research and development.
This compound, also known as OSU-HDAC-44, has emerged as a potent pan-histone deacetylase (HDAC) inhibitor, demonstrating significant anti-tumor activity in preclinical studies. As a pan-inhibitor, it targets multiple HDAC isoforms, including class I (HDAC1, HDAC8), class II (HDAC4, HDAC6), and class IV (HDAC11) enzymes. Understanding the extent to which the effects of this broad-spectrum inhibitor can be attributed to the inhibition of specific HDACs is crucial for elucidating its mechanism of action and for the development of more targeted therapies.
This guide provides a cross-validation of the cellular effects of this compound with the outcomes observed upon the genetic knockdown of its individual HDAC targets using small interfering RNA (siRNA). By juxtaposing the results from pharmacological intervention and genetic silencing, we aim to provide a clearer picture of the contributions of specific HDAC isoforms to the overall anti-cancer effects of this compound.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from studies on this compound (OSU-HDAC-44) and siRNA-mediated knockdown of its target HDACs. It is important to note that the data are compiled from different studies and experimental systems; therefore, direct comparisons should be made with consideration of the cellular context.
Table 1: Comparison of Effects on Cell Viability
| Treatment/Target | Cell Line(s) | Assay | Concentration/ Duration | Result (% reduction in viability) | Citation |
| This compound (OSU-HDAC-44) | A549, H1299 (NSCLC) | Trypan Blue | 0.5 - 10 µM / 48h | Dose-dependent decrease; ~50% at 2.5 µM in A549 | [1] |
| siRNA: HDAC1 | TE-1 (Esophageal) | MTT | 72h | Significant decrease | [2] |
| HCCLM3 (Hepatocellular) | MTT | 72h & 96h | Significant decrease | [3] | |
| siRNA: HDAC4 | KMT2A-rearranged ALL | 7-AAD | 96h | Significant decrease | [4] |
| siRNA: HDAC6 | 639-V, RT-112 (Urothelial) | ATP-dependent | Not specified | No significant effect | [5] |
| SMG5, SMG6 (Ovarian) | xCELLigence | 48h | Significant decrease | [6] | |
| siRNA: HDAC8 | H9c2 (Cardiomyocyte) | Not specified | Not specified | No significant effect on viability | [7] |
| siRNA: HDAC11 | MDA-MB-231 (Breast) | CCK-8 | Not specified | Increased proliferation (knockdown enhanced viability) | [8] |
Table 2: Comparison of Effects on Apoptosis
| Treatment/Target | Cell Line(s) | Assay | Concentration/ Duration | Result (% apoptotic cells) | Citation |
| This compound (OSU-HDAC-44) | A549, H1299 (NSCLC) | Annexin V/PI | 2.5 µM / 48h | Significant increase in apoptotic cells | [9] |
| siRNA: HDAC1 | MGC-803 (Gastric) | TUNEL | 120 nmol/L / 24h | 59.2 ± 5.5% | [10] |
| U251, T98G (Glioma) | Annexin V/PI | 48h | Significant increase | [11] | |
| siRNA: HDAC4 | SEM, ALL-PO (ALL) | Annexin V/7-AAD | 96h | Significant increase | [4] |
| siRNA: HDAC6 | 253J, RT-112, UM-UC-3 (Urothelial) | Annexin V/PI | Not specified | No significant effect | [5] |
| siRNA: HDAC8 | Not available | - | - | - | - |
| siRNA: HDAC11 | Not available | - | - | - | - |
Table 3: Comparison of Effects on Cell Cycle
| Treatment/Target | Cell Line(s) | Assay | Concentration/ Duration | Result | Citation |
| This compound (OSU-HDAC-44) | A549, H1299 (NSCLC) | Propidium Iodide | 2.5 µM / 24h & 48h | Accumulation of bi-nucleated cells, suggesting cytokinesis defect | [9] |
| siRNA: HDAC1 | PANC 02.03 (Pancreatic) | Propidium Iodide | Not specified | 11% increase in G0/G1, 11% decrease in S and G2/M | [12] |
| siRNA: HDAC4 | IGROV-1 (Ovarian) | Propidium Iodide | 48h | G2/M arrest | [13] |
| siRNA: HDAC6 | Hep-2 (Laryngeal) | Propidium Iodide | Not specified | G0/G1 arrest | [14] |
| siRNA: HDAC8 | Not available | - | - | - | - |
| siRNA: HDAC11 | Not available | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assays
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[17]
-
Treat cells with the desired concentrations of this compound or perform siRNA transfection.
-
After the desired incubation period (e.g., 72 hours), remove the medium.[17]
-
Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[17]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
2. Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.
-
Procedure:
-
Treat cells with this compound or perform siRNA transfection in a 6-well plate.
-
After the incubation period, trypsinize and collect the cells.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
Apoptosis Assay
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[18][19]
-
Procedure:
-
Seed cells (1 × 10^6 cells) in a T25 culture flask.[18]
-
After treatment or transfection, collect both floating and adherent cells.[18]
-
Wash the cells twice with cold PBS and then once with 1X Binding Buffer.[20]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[20]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[20]
-
Incubate for 10-15 minutes at room temperature in the dark.[20]
-
Add 5 µL of PI staining solution.
-
Analyze the cells by flow cytometry within one hour.[21]
-
Cell Cycle Analysis
Propidium Iodide (PI) Staining
This method is used to analyze the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[22]
-
Procedure:
-
Harvest approximately 10^6 cells.[22]
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[23]
-
Fix the cells by adding cold 70% ethanol dropwise while gently vortexing.[23]
-
Incubate on ice for at least 30 minutes or store at -20°C.[22][23]
-
Wash the cells twice with PBS.[23]
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/ml) and RNase A (100 µg/ml) in PBS.[24]
-
Incubate at room temperature for 5-10 minutes in the dark.[22]
-
Analyze the samples by flow cytometry, collecting data on a linear scale.[22]
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for comparing pharmacological and genetic inhibition.
Caption: Signaling pathway of this compound (OSU-HDAC-44) leading to anti-tumor effects.
Caption: Experimental workflow for cross-validating this compound with genetic knockdown.
References
- 1. A Novel Histone Deacetylase Inhibitor Exhibits Antitumor Activity via Apoptosis Induction, F-Actin Disruption and Gene Acetylation in Lung Cancer | PLOS One [journals.plos.org]
- 2. Effects of siRNA-Mediated Knockdown of HDAC1 on the Biological Behavior of Esophageal Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Selective HDAC8 Inhibition Attenuates Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis via p38 MAPK Pathway [frontiersin.org]
- 8. HDAC11 is related to breast cancer prognosis and inhibits invasion and proliferation of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Effect of siRNA targeting HDAC1 gene on proliferation, apoptosis, histone acetylation, and histone methylation in gastric cancer cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Knockdown of HDAC1 expression suppresses invasion and induces apoptosis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [Effects of downregulation of HDAC6 expression on cell cycle, proliferation and migration of laryngeal squamous cell carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. kumc.edu [kumc.edu]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. ucl.ac.uk [ucl.ac.uk]
A Comparative In Vitro Analysis of HDAC Inhibitors: Hdac-IN-44 and Belinostat
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a comparative in vitro study of two such inhibitors, Hdac-IN-44 (also known as OSU-HDAC-44) and Belinostat. Both are recognized as pan-HDAC inhibitors, signifying their broad activity against multiple HDAC isoforms. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate an objective comparison of their in vitro performance.
Mechanism of Action and Signaling Pathways
Both this compound and Belinostat exert their primary effect by inhibiting the activity of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. By inhibiting HDACs, these compounds promote histone hyperacetylation, leading to a more relaxed chromatin state and the reactivation of tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
The general signaling pathway influenced by these HDAC inhibitors involves the alteration of the acetylation status of both histone and non-histone proteins, leading to changes in gene transcription and subsequent cellular responses.
Validating Downstream Gene Expression Changes from a Novel HDAC Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel histone deacetylase (HDAC) inhibitors is a promising avenue in therapeutic research, particularly in oncology. Validating the downstream effects of a new compound, such as the hypothetical "Hdac-IN-44," is a critical step in its preclinical assessment. This guide provides a framework for comparing the performance of a novel HDAC inhibitor with established alternatives, supported by experimental data and detailed protocols.
Histone deacetylase inhibitors function by blocking the enzymatic activity of HDACs, leading to an accumulation of acetyl groups on histone and non-histone proteins.[1] This hyperacetylation results in a more relaxed chromatin structure, which generally promotes gene transcription.[1] However, the effects on gene expression are complex, with studies showing that HDAC inhibitors can lead to both the upregulation and downregulation of a significant number of genes.[2][3][4]
Comparative Analysis of HDAC Inhibitors
A crucial aspect of validating a new HDAC inhibitor is to compare its effects with well-characterized inhibitors. Vorinostat (SAHA) and Entinostat (MS-275) are two such compounds with distinct properties that serve as excellent benchmarks.
-
Vorinostat (SAHA): A pan-inhibitor that targets multiple classes of HDACs (Class I and II).[5]
-
Entinostat (MS-275): A more selective inhibitor, primarily targeting Class I HDACs, with a preference for HDAC1.[5]
The differential selectivity of these inhibitors can lead to distinct gene expression profiles.[5] For instance, while both can induce the expression of the cell cycle inhibitor p21, the overall transcriptomic and phenotypic effects can vary between cell lines.[2][5]
Expected Downstream Gene Expression Changes
Treatment with HDAC inhibitors typically results in changes to a "core" set of genes involved in cell cycle regulation, apoptosis, and DNA synthesis.[2] One of the most consistently upregulated genes is CDKN1A, which encodes the p21 protein, a key regulator of cell cycle arrest.[2][3][6] Other commonly affected genes are involved in immediate-early response pathways, such as FOS, JUN, and ATF3.[3]
The table below summarizes some of the gene expression changes that can be expected when treating cancer cell lines with HDAC inhibitors, providing a basis for comparison when evaluating a new compound like this compound.
| Gene Target | Typical Change | Function | Relevant HDAC Inhibitors | Cell Line Examples |
| CDKN1A (p21) | Upregulated | Cell Cycle Arrest | Vorinostat (SAHA), Entinostat (MS-275), Trichostatin A | T24 (Bladder Carcinoma), MDA (Breast Carcinoma) |
| FOS, JUN, ATF3 | Upregulated | Immediate-Early Response, Apoptosis | Not specified, but a common feature | Colon Cancer Cell Lines |
| Apoptosis-related genes | Modulated | Pro- and Anti-apoptotic balance | General HDAC inhibitors | Various tumor cell lines |
| CD44 | Downregulated | Cell Adhesion and Migration | AR-42 | Multiple Myeloma (MM.1S) |
Experimental Protocols for Validation
To validate the downstream effects of a novel HDAC inhibitor like this compound, a series of well-established experimental protocols should be employed.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of the new HDAC inhibitor and establish a suitable concentration range for subsequent experiments.
Protocol:
-
Seed cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 3 x 10³ cells per well and culture overnight.
-
Prepare serial dilutions of this compound and the reference inhibitors (e.g., Vorinostat, Entinostat).
-
Replace the culture medium with medium containing the different concentrations of the inhibitors and incubate for 24-72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Western Blotting
Objective: To confirm the mechanism of action by detecting histone hyperacetylation and to analyze the protein levels of key downstream targets like p21.
Protocol:
-
Treat cells with the chosen concentration of this compound and control inhibitors for a specified time (e.g., 24 hours).
-
Lyse the cells and prepare nuclear and cytoplasmic fractions if desired.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against acetylated histones (e.g., acetyl-H3, acetyl-H4), specific HDACs, p21, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a suitable chemiluminescence substrate and imaging system.
Real-Time PCR (qPCR)
Objective: To quantify the changes in mRNA expression of specific target genes identified from literature or preliminary screening.
Protocol:
-
Treat cells with this compound and control inhibitors as in the Western blotting protocol.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., CDKN1A, FOS, JUN) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
RNA-Sequencing (RNA-seq)
Objective: To obtain a comprehensive and unbiased profile of the global transcriptomic changes induced by the new HDAC inhibitor.
Protocol:
-
Treat cells with this compound and a vehicle control for a defined period (e.g., 2, 6, and 24 hours to capture early and late responses).[7]
-
Isolate high-quality total RNA from the cells.
-
Prepare sequencing libraries from the RNA, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform bioinformatic analysis of the sequencing data, including quality control, read mapping to a reference genome, and differential gene expression analysis.
Visualizing Pathways and Workflows
Diagrams can effectively illustrate the complex biological processes and experimental procedures involved in validating a new HDAC inhibitor.
Caption: Mechanism of action for this compound leading to downstream effects.
Caption: Experimental workflow for validating a new HDAC inhibitor.
By following this comprehensive guide, researchers can systematically validate the downstream gene expression changes of a novel HDAC inhibitor like this compound, benchmark its performance against established compounds, and generate the robust data necessary for further drug development.
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to the Pharmacokinetic Properties of HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of four notable histone deacetylase inhibitors (HDACis): Vorinostat, Panobinostat, Romidepsin, and Valproic Acid. The information is intended to assist researchers in understanding the preclinical and clinical behavior of these compounds and to provide a framework for the design of future studies. As no public pharmacokinetic data is available for a compound named "Hdac-IN-44," this guide focuses on these well-characterized alternatives.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of HDAC inhibitors can vary significantly, influencing their clinical efficacy and safety profiles. The following table summarizes key pharmacokinetic data for Vorinostat, Panobinostat, Romidepsin, and Valproic Acid.
| Parameter | Vorinostat (SAHA) | Panobinostat (LBH589) | Romidepsin (FK228) | Valproic Acid |
| Class | Hydroxamic Acid | Hydroxamic Acid | Cyclic Depsipeptide | Short-Chain Fatty Acid |
| Administration | Oral | Oral, Intravenous | Intravenous | Oral, Intravenous |
| Tmax (h) | ~4[1] | ~1-2[2][3] | ~4 (end of infusion)[4] | 1-4 (oral)[5] |
| Cmax (ng/mL) | Dose-dependent | 21.6 (20 mg oral dose)[2] | Dose-dependent | 50,000-100,000 (therapeutic range)[6] |
| t1/2 (h) | ~2[1] | ~37[7] | ~3[4] | 6-16[5] |
| Bioavailability (%) | 43 (fasting)[1] | 21.4[2][3] | N/A (IV) | ~100 (most oral formulations)[5] |
| Protein Binding (%) | ~71[8] | ~90[7] | 92-94[9] | 90-95 (saturable)[6][10] |
| Metabolism | Glucuronidation, hydrolysis[1] | Primarily CYP3A4[7][11] | Primarily CYP3A4[12][13] | Hepatic (glucuronidation, β-oxidation)[6] |
| Elimination | Primarily metabolic (<1% unchanged in urine)[1] | Fecal (44-77%), Renal (29-51%)[7] | Biliary[13] | Primarily renal (as metabolites)[6] |
Experimental Protocols
A thorough understanding of the experimental methodologies used to generate pharmacokinetic data is crucial for data interpretation and the design of new studies. Below is a representative protocol for an in vivo pharmacokinetic study in mice.
Protocol: In Vivo Pharmacokinetic Study of an HDAC Inhibitor in Mice
1. Animal Model:
-
Species: Male BALB/c mice (or other appropriate strain), 8-10 weeks old.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[14] Animals should be acclimated for at least one week prior to the study.
2. Drug Formulation and Administration:
-
Formulation: The HDAC inhibitor is formulated in a vehicle appropriate for the route of administration (e.g., a solution in 0.5% methylcellulose for oral gavage or a saline-based solution for intravenous injection).
-
Dosing:
-
Intravenous (IV): A single dose is administered via the tail vein.
-
Oral (PO): A single dose is administered by oral gavage.
-
-
Dose Level: The dose level is determined based on prior in vitro efficacy and in vivo tolerability studies.
3. Blood Sampling:
-
Time Points: Blood samples (approximately 50-100 µL) are collected at predetermined time points post-dose. Typical time points for IV administration are 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For oral administration, typical time points are 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[15]
-
Collection Method: Blood is collected via retro-orbital bleeding or from the saphenous vein into tubes containing an anticoagulant (e.g., EDTA).[6]
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.[14]
4. Bioanalysis by LC-MS/MS:
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma samples to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.[16]
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of the HDAC inhibitor in the plasma samples.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Quantification: A standard curve is generated using known concentrations of the HDAC inhibitor in blank plasma to allow for accurate quantification of the drug in the study samples.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.
-
Key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd), are calculated. For oral administration, bioavailability (F) is also determined by comparing the AUC from oral administration to the AUC from intravenous administration.
Signaling Pathway and Experimental Workflow
Mechanism of HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[3] This deacetylation leads to a more condensed chromatin structure, which represses gene transcription.[3] HDAC inhibitors block the activity of these enzymes, leading to an accumulation of acetylated histones (hyperacetylation).[3] This results in a more relaxed chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
Caption: Mechanism of action of HDAC inhibitors.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram outlines the typical workflow for a preclinical pharmacokinetic study, from initial planning to final data analysis.
Caption: Preclinical pharmacokinetic study workflow.
References
- 1. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Pharmacokinetic studies in animals | Nawah Scientific [nawah-scientific.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Vascular histone deacetylation by pharmacological HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 14. admescope.com [admescope.com]
- 15. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 16. HDAC inhibitors modulate Hippo pathway signaling in hormone positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Anti-Tumor Activity of Hdac-IN-44 and Other HDAC Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor efficacy of the novel histone deacetylase (HDAC) inhibitor, Hdac-IN-44 (also known as OSU-HDAC-44), against other established pan-HDAC inhibitors such as Vorinostat, Panobinostat, and Belinostat. The comparisons are based on their performance in preclinical xenograft models of non-small cell lung cancer (NSCLC), a key model for evaluating anti-cancer therapeutics.
Executive Summary
This compound demonstrates significant anti-tumor activity in NSCLC xenograft models, comparable to other pan-HDAC inhibitors. Its mechanism of action involves the induction of apoptosis and disruption of F-actin dynamics through histone acetylation. While direct head-to-head studies are limited, this guide consolidates available data to facilitate an objective comparison of these compounds' in vivo efficacy.
In Vivo Anti-Tumor Activity: A Comparative Analysis
The following table summarizes the anti-tumor activity of this compound and other pan-HDAC inhibitors in NSCLC xenograft models. It is important to note that the experimental conditions, including specific cell lines, drug dosages, and treatment regimens, may vary between studies, which can influence the observed outcomes.
| Compound | Cell Line | Animal Model | Dosage and Administration | Key Findings |
| This compound (OSU-HDAC-44) | A549, CL1-1 | Nude mice | 25 mg/kg, i.p. | Induced apoptosis and inhibited tumor growth in vivo.[1] Showed synergistic effects with cisplatin.[1] |
| Vorinostat (SAHA) | A549 | Nude mice | 100 mg/kg, i.p. | Significantly suppresses the growth of A549 lung cancer xenografts.[2] |
| Panobinostat (LBH589) | A549 | Nude mice | 20 mg/kg, i.p. | Showed significant tumor growth inhibition.[3] |
| Belinostat (PXD101) | A549 | N/A | N/A | Downregulated NRF2 and NQO1, suggesting an anticancer effect.[4] |
Experimental Protocols
A standardized experimental protocol is crucial for the valid comparison of anti-tumor agents. The following outlines a typical methodology used in xenograft studies to evaluate the efficacy of HDAC inhibitors.
Cell Lines and Culture: Human NSCLC cell lines, such as A549 and CL1-1, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are typically used to prevent rejection of the human tumor xenografts.[1][5]
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells) is subcutaneously injected into the flank of each mouse.[5] Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before the commencement of treatment.[5]
Drug Administration: The HDAC inhibitors or vehicle control are administered to the mice, typically via intraperitoneal (i.p.) injection, at specified dosages and schedules.[1][2][3]
Tumor Measurement and Data Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2. At the end of the study, tumors may be excised and weighed. Statistical analyses are performed to determine the significance of tumor growth inhibition.
Biomarker Analysis: Tumor tissues can be collected for further analysis, such as Western blotting to assess the levels of acetylated histones and other relevant proteins, and immunohistochemistry to detect markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[1]
Visualizing the Mechanisms and a Typical Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway affected by this compound and a standard experimental workflow for xenograft studies.
A typical experimental workflow for evaluating the anti-tumor activity of a compound in a xenograft model.
Signaling pathway of this compound leading to anti-tumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Vorinostat increases carboplatin and paclitaxel activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitor belinostat regulates metabolic reprogramming in killing KRAS-mutant human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
Safety Operating Guide
Safe Disposal of Hdac-IN-44: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Hdac-IN-44, a histone deacetylase inhibitor. While some information suggests that specific formulations like OSU-HDAC-44 may not be classified as hazardous under REACH regulations, the principle of prudent laboratory practice dictates treating all research chemicals with a high degree of caution.[1] Related compounds in the same chemical family, such as HDAC-IN-32, are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, the following procedures are based on established guidelines for hazardous chemical waste disposal.
Quantitative Data Summary
For safe handling and disposal, it is crucial to be aware of the classifications and precautionary measures associated with similar compounds. The following table summarizes the GHS classification for a related compound, HDAC-IN-32.
| Hazard Class | Category | Hazard Statement | Precautionary Statement Code |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed | P264, P270, P301 + P312, P330, P501 |
| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life | P273, P391 |
| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects | P273, P391 |
Data based on the Safety Data Sheet for HDAC-IN-32.[2]
Experimental Protocols: Proper Disposal Procedures for this compound
Follow these detailed steps to ensure the safe and compliant disposal of this compound and its associated waste.
1. Waste Identification and Classification:
-
Identify: All materials that have come into contact with this compound must be considered chemical waste. This includes:
-
Unused or excess this compound (solid powder or in solution).
-
Empty original containers.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated lab supplies like pipette tips, tubes, and absorbent paper.[3]
-
-
Classify: Treat all this compound waste as hazardous chemical waste. This is a precautionary measure based on the potential for aquatic toxicity and harm if swallowed, as seen in similar compounds.[2][4]
2. Waste Segregation:
-
Separate Waste Streams: Do not mix this compound waste with other waste types like regular trash, biological waste, or radioactive waste.[4]
-
Incompatible Materials: Store this compound waste separately from incompatible materials such as strong acids, bases, and oxidizing agents to prevent hazardous reactions.[2][5]
3. Containerization:
-
Primary Container (Solid Waste):
-
Primary Container (Liquid Waste):
-
For solutions containing this compound, use a chemically compatible, leak-proof container with a secure screw-on cap.[3][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]
-
Do not fill liquid waste containers beyond 90% capacity to allow for expansion and prevent spills.[5]
-
-
Empty Containers:
-
The original this compound container, even if empty, should be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent capable of removing the chemical residue.[7][8] The resulting rinsate must be collected and disposed of as hazardous liquid waste.[7] After triple-rinsing and air-drying, the container can often be disposed of as regular waste, with labels defaced.[8]
-
-
Secondary Containment:
4. Labeling:
-
Clear and Accurate Labeling: All waste containers must be clearly labeled as "Hazardous Waste".[6][7]
-
Label Contents: The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or formulas.[6][7]
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).[6]
-
The name of the principal investigator and the laboratory location (building and room number).[6]
-
Appropriate hazard pictograms (e.g., harmful, environmental hazard).[6]
-
5. Storage:
-
Designated Storage Area: Store the labeled, sealed waste containers in a designated, secure area within the laboratory, away from general traffic.[3][4]
-
Time and Quantity Limits: Be aware of regulatory limits on the amount of hazardous waste that can be accumulated and the time it can be stored. For example, waste must often be collected within 90 days of the accumulation start date.[3]
6. Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.[6][7] This is to prevent the release of a substance that is potentially very toxic to aquatic life.[2]
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be placed in the regular trash.[6]
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. HDAC-IN-32|MSDS [dcchemicals.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Hdac-IN-44
For Immediate Implementation: This document provides essential safety and logistical guidance for the handling and disposal of Hdac-IN-44, a potent histone deacetylase (HDAC) inhibitor. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks associated with this compound.
While a specific Safety Data Sheet (SDS) for this compound (CAS #2414921-46-1) is not publicly available, its classification as a potent, biologically active compound necessitates stringent handling protocols. The following guidelines are based on best practices for handling hazardous drugs and potent compounds, including other HDAC inhibitors.
Essential Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for various handling scenarios.
| Task | Required Personal Protective Equipment |
| Weighing and Reconstituting (Solid Form) | Double Chemotherapy Gloves, Disposable Gown (low-permeability), Eye Protection (Safety Goggles), Face Shield, N95 or higher Respirator |
| Handling Stock Solutions and Dilutions | Double Chemotherapy Gloves, Disposable Gown (low-permeability), Eye Protection (Safety Glasses with side shields) |
| Administering to Cell Cultures | Double Chemotherapy Gloves, Disposable Gown (low-permeability) |
| Waste Disposal | Double Chemotherapy Gloves, Disposable Gown (low-permeability) |
Note: All PPE should be disposable and removed before leaving the designated handling area. Reusable PPE is not recommended. Hands should be thoroughly washed before donning and after removing gloves.[1]
Operational Plan for Safe Handling
A systematic approach is crucial to minimize the risk of exposure during the handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Figure 1. Safe Handling Workflow for this compound
Detailed Experimental Protocols
Weighing and Reconstitution of Solid this compound:
-
Preparation: Don all required PPE as specified in the table above. Ensure a chemical fume hood or other ventilated enclosure is certified and functioning correctly.
-
Containment: Perform all manipulations of the solid compound within the fume hood. Use a disposable weighing paper or a dedicated, tared container.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust.
-
Reconstitution: Add the appropriate solvent to the vessel containing the weighed compound. Ensure the container is securely capped.
-
Dissolution: Gently agitate the solution until the compound is fully dissolved. Sonication may be used if necessary.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
Handling of this compound Solutions:
-
PPE: Wear double chemotherapy gloves, a disposable gown, and safety glasses.
-
Work Area: Conduct all work with solutions in a designated area, such as a biological safety cabinet or a chemical fume hood, to prevent aerosol generation.
-
Pipetting: Use filtered pipette tips to prevent cross-contamination and aerosol formation.
-
Spills: In the event of a spill, immediately alert others in the area. Contain the spill with absorbent material and decontaminate the area according to your institution's hazardous drug spill protocol.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, gowns, masks), weighing papers, and other contaminated solid materials must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of chemical hazardous waste. Ensure all waste containers are properly labeled with the contents.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent HDAC inhibitor, this compound, ensuring a safe and controlled laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
